5-Cyclopropyl-2-methylphenylboronic acid
Description
BenchChem offers high-quality 5-Cyclopropyl-2-methylphenylboronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Cyclopropyl-2-methylphenylboronic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(5-cyclopropyl-2-methylphenyl)boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BO2/c1-7-2-3-9(8-4-5-8)6-10(7)11(12)13/h2-3,6,8,12-13H,4-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQIOESJDSBUVSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)C2CC2)C)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to 5-Cyclopropyl-2-methylphenylboronic Acid: A Key Building Block in Modern Drug Discovery
For Immediate Release
This technical guide provides a comprehensive overview of 5-Cyclopropyl-2-methylphenylboronic acid, a valuable building block for researchers, scientists, and drug development professionals. This document details its chemical properties, synthesis, and significant applications, particularly in the realm of medicinal chemistry, underpinned by its unique structural features.
Introduction
5-Cyclopropyl-2-methylphenylboronic acid, identified by CAS Number 2225169-28-6 , is an organoboron compound that has garnered significant interest in the field of organic synthesis and medicinal chemistry. Its molecular structure, which combines a phenylboronic acid moiety with sterically and electronically influential cyclopropyl and methyl groups, makes it a highly versatile reagent for the construction of complex molecular architectures. The strategic placement of the cyclopropyl group, in particular, offers a range of benefits in drug design, including enhanced metabolic stability and improved binding affinity to biological targets.
Physicochemical Properties
The molecular formula for 5-Cyclopropyl-2-methylphenylboronic acid is C₁₀H₁₃BO₂ , with a molecular weight of 176.02 g/mol . A summary of its key properties is presented in the table below.
| Property | Value | Source |
| CAS Number | 2225169-28-6 | BLD Pharm[1] |
| Molecular Formula | C₁₀H₁₃BO₂ | Deduced from related structures |
| Molecular Weight | 176.02 g/mol | Adooq Bioscience |
| Appearance | White to off-white solid | General observation for arylboronic acids |
| Solubility | Soluble in organic solvents such as methanol, THF, and DMSO | General knowledge of boronic acids |
| Storage | Store in a cool, dry place under an inert atmosphere | General handling for boronic acids |
The Strategic Importance of the Cyclopropyl Moiety in Drug Design
The inclusion of a cyclopropyl group in a molecule is a deliberate and strategic choice in medicinal chemistry. This small, strained ring system imparts a unique set of properties that can significantly enhance the therapeutic potential of a drug candidate.
The carbon-hydrogen bonds within a cyclopropane ring are shorter and stronger than those in linear alkyl chains, which can lead to increased metabolic stability by making the moiety less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[2] Furthermore, the rigid and planar nature of the cyclopropyl ring can act as a conformational constraint, locking a flexible molecule into its bioactive conformation. This pre-organization can result in a more favorable entropic contribution to the binding affinity for its biological target.
The cyclopropyl group can also modulate the physicochemical properties of a molecule, such as its lipophilicity and pKa. It is often employed as a bioisosteric replacement for other groups like gem-dimethyl or vinyl groups to optimize a compound's absorption, distribution, metabolism, and excretion (ADME) profile.
Synthesis of 5-Cyclopropyl-2-methylphenylboronic Acid
The general approach involves the formation of an organometallic intermediate from the aryl bromide, followed by quenching with a borate ester and subsequent hydrolysis to yield the desired boronic acid.
Diagram of Proposed Synthesis:
Caption: Proposed synthetic pathway for 5-Cyclopropyl-2-methylphenylboronic acid.
Applications in Suzuki-Miyaura Cross-Coupling Reactions
One of the primary applications of 5-Cyclopropyl-2-methylphenylboronic acid is as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[3] This powerful carbon-carbon bond-forming reaction is a cornerstone of modern organic synthesis, enabling the construction of biaryl and heteroaryl structures that are prevalent in many pharmaceutical agents.
The Suzuki-Miyaura coupling is valued for its mild reaction conditions, broad functional group tolerance, and the commercial availability of a wide array of boronic acids.
The Catalytic Cycle of the Suzuki-Miyaura Reaction
The reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst.
Diagram of the Suzuki-Miyaura Catalytic Cycle:
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: A General Procedure for Suzuki-Miyaura Coupling
The following is a representative, self-validating protocol for the Suzuki-Miyaura cross-coupling of 5-Cyclopropyl-2-methylphenylboronic acid with an aryl bromide.
Materials:
-
5-Cyclopropyl-2-methylphenylboronic acid
-
Aryl bromide (e.g., 4-bromoanisole)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., a mixture of toluene, ethanol, and water)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-Cyclopropyl-2-methylphenylboronic acid (1.2 equivalents), the aryl bromide (1.0 equivalent), and the base (2.0 equivalents).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add the solvent mixture followed by the palladium catalyst (typically 1-5 mol%).
-
Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired biaryl product.
Workflow Diagram for Suzuki-Miyaura Coupling:
Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.
Conclusion
5-Cyclopropyl-2-methylphenylboronic acid is a strategically important building block in modern organic and medicinal chemistry. Its unique combination of a reactive boronic acid handle and the beneficial cyclopropyl and methyl substituents make it a valuable tool for the synthesis of novel and complex molecules with potential therapeutic applications. The ability to readily participate in robust carbon-carbon bond-forming reactions like the Suzuki-Miyaura coupling ensures its continued use in the discovery and development of new chemical entities.
References
-
Adooq Bioscience. (5-Cyclopropyl-2-methylphenyl)boronic acid. [Link]
-
ResearchGate. The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. [Link]
-
PubMed. The "Cyclopropyl Fragment" Is a Versatile Player That Frequently Appears in Preclinical/Clinical Drug Molecules. [Link]
- Li, A. Y. (2006). Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. Tetrahedron Letters, 47(21), 3565-3568.
- Feuerstein, M., et al. (2005). Suzuki Coupling of Cyclopropylboronic Acid With Aryl Halides Catalyzed by a Palladium–Tetraphosphine Complex.
- Chen, H., & Deng, M. (2000). A novel Suzuki-type cross-coupling reaction of cyclopropylboronic esters with benzyl bromides. Journal of the Chemical Society, Perkin Transactions 1, (10), 1609-1613.
-
Organic Chemistry Portal. Synthesis of cyclopropanes. [Link]
- de Meijere, A., et al. (2011). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Beilstein Journal of Organic Chemistry, 7, 1000-1004.
- Google Patents. Method for preparing cyclopropyl boronic acid.
-
ResearchGate. Suzuki Coupling of Cyclopropylboronic Acid With Aryl Halides Catalyzed by a Palladium–Tetraphosphine Complex. [Link]
-
RSC Publishing. A novel Suzuki-type cross-coupling reaction of cyclopropylboronic esters with benzyl bromides. [Link]
Sources
A Medicinal Chemist's Guide to 5-Cyclopropyl-2-methylphenylboronic Acid: A Strategic Building Block
Introduction: Unpacking the Potential of a Unique Phenylboronic Acid
In the vast and ever-expanding toolkit of medicinal chemistry, certain building blocks distinguish themselves not by their complexity, but by the subtle yet powerful influence they exert on a molecule's biological profile.[1][2][3] 5-Cyclopropyl-2-methylphenylboronic acid is one such reagent. At first glance, it is a simple arylboronic acid, a workhorse for the indispensable Suzuki-Miyaura cross-coupling reaction.[1][4][5] However, a deeper analysis of its constituent parts—the compact, strained cyclopropyl ring and the sterically influential ortho-methyl group—reveals a scaffold designed to solve common challenges in drug discovery, from metabolic instability to suboptimal target engagement.
This guide provides an in-depth technical overview for researchers and drug development professionals on the strategic applications of this specific boronic acid. We will move beyond a simple recitation of its reactivity and delve into the causality behind its utility, exploring how its unique topology can be leveraged to enhance potency, selectivity, and pharmacokinetic properties. The content herein synthesizes established principles with practical, field-proven insights, offering both a theoretical framework and actionable protocols for its effective implementation in medicinal chemistry programs.
The Strategic Value of the 5-Cyclopropyl-2-methylphenyl Motif
The decision to incorporate any fragment into a lead compound is a calculated one, aimed at optimizing its drug-like properties. The 5-cyclopropyl-2-methylphenyl moiety offers a compelling, multi-faceted value proposition rooted in the distinct characteristics of its two key substituents.
The Cyclopropyl Group: More Than Just a Small Ring
The cyclopropyl group is a cornerstone of modern medicinal chemistry, prized for its ability to confer a range of benefits.[6][7][8][9]
-
Metabolic Stability: The carbon-hydrogen bonds within a cyclopropane ring are shorter and stronger than those in linear alkyl chains.[7][10][11] This increased bond dissociation energy makes the group inherently less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, a primary pathway for drug degradation.[9][10] Replacing a metabolically vulnerable group, such as an ethyl or isopropyl group, with a cyclopropyl ring can significantly block these metabolic hotspots, thereby increasing a compound's half-life.[6][10]
-
Conformational Rigidity: The three-membered ring acts as a "conformational clamp," restricting the rotation of adjacent bonds.[8] This pre-organization of a molecule into a more rigid, bioactive conformation can enhance binding affinity for a biological target by minimizing the entropic penalty paid upon binding.[8][9]
-
Modulation of Physicochemical Properties: The cyclopropyl group can be used to fine-tune lipophilicity and explore hydrophobic binding pockets within a target protein.[6] Its unique electronic nature, with C-C bonds possessing enhanced p-character, allows it to engage in conjugation with adjacent π-systems, influencing the overall electronics of the molecule.[6][11]
The Ortho-Methyl Group: A Subtle yet Powerful Influencer
The placement of the methyl group adjacent to the boronic acid functionality is a key design feature that directly impacts both synthetic outcomes and biological interactions.
-
Steric Influence on Reactivity: In the context of Suzuki-Miyaura coupling, the ortho-methyl group introduces steric hindrance around the reactive center.[12][13] This can be a double-edged sword. While it may slow down the rate of reaction compared to unhindered boronic acids, it can also be exploited to achieve selectivity in complex syntheses.[12][14] Critically, it necessitates the careful selection of palladium catalysts and bulky, electron-rich phosphine ligands to overcome this hindrance and facilitate efficient coupling, particularly the reductive elimination step.[13][15]
-
Vectorial Control: The methyl group breaks the symmetry of the phenyl ring, providing a specific vector for substitution. This ensures a defined three-dimensional structure in the final product, which is crucial for precise interaction with a biological target. It forces the coupled aryl group out of planarity, which can be a key strategy to disrupt undesirable planar stacking interactions or to access non-planar binding pockets.
The diagram below illustrates the key features of the 5-Cyclopropyl-2-methylphenyl motif and their impact on drug design.
Caption: Key structural features and their medicinal chemistry benefits.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The primary utility of 5-Cyclopropyl-2-methylphenylboronic acid lies in its role as a coupling partner in the palladium-catalyzed Suzuki-Miyaura reaction.[1] This reaction is a cornerstone of modern synthesis due to its reliability and broad functional group tolerance.[4][16]
The general catalytic cycle involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond.
-
Transmetalation: The organic moiety is transferred from the boronic acid (activated by a base) to the palladium(II) complex.
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium, forming the new C-C bond and regenerating the Pd(0) catalyst.
The workflow for a typical Suzuki-Miyaura coupling experiment is outlined below.
Caption: Standard experimental workflow for a Suzuki-Miyaura coupling.
Exemplary Protocol: Coupling with a Heterocyclic Chloride
This protocol details a representative Suzuki-Miyaura coupling reaction, a robust method for creating carbon-carbon bonds.[16][17] The conditions described are optimized for coupling a sterically hindered boronic acid with an electron-rich heterocyclic chloride, a common scenario in kinase inhibitor synthesis.[18]
Reaction: Synthesis of 4-(5-cyclopropyl-2-methylphenyl)-5-methyl-pyrrolo[1,2-f][6][7][8]triazine
| Parameter | Value/Reagent | Notes |
| Aryl Halide | 4-chloro-5-methyl-pyrrolo[1,2-f][6][7][8]triazine | 1.0 equivalent |
| Boronic Acid | 5-Cyclopropyl-2-methylphenylboronic acid | 1.2 equivalents |
| Catalyst | [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) | 0.05 equivalents |
| Base | Cesium Carbonate (Cs₂CO₃) | 2.5 equivalents |
| Solvent | 1,4-Dioxane and Water | 10:1 mixture (v/v) |
| Temperature | 85-90 °C | |
| Reaction Time | 12-16 hours | Monitor for completion |
Step-by-Step Methodology:
-
Vessel Preparation: To a round-bottom pressure flask equipped with a magnetic stir bar, add the 4-chloro-5-methyl-pyrrolo[1,2-f][6][7][8]triazine (1.0 eq), 5-Cyclopropyl-2-methylphenylboronic acid (1.2 eq), and Cesium Carbonate (2.5 eq).
-
Inerting: Seal the flask with a septum and purge with dry argon or nitrogen gas for 10-15 minutes. This is critical to prevent the oxidation and deactivation of the palladium catalyst.
-
Solvent Addition: Under the inert atmosphere, add the 1,4-dioxane and water solvent mixture via syringe. The reaction mixture should be a stirrable slurry.
-
Degassing: Bubble argon through the stirred mixture for an additional 10 minutes to ensure all dissolved oxygen is removed.
-
Catalyst Addition: Add the Pd(dppf)Cl₂ catalyst (0.05 eq) to the flask. Briefly continue the argon purge for another 2 minutes.
-
Reaction: Replace the septum with a screw cap, ensuring a tight seal. Place the flask in a preheated oil bath at 85-90 °C and stir vigorously overnight (12-16 hours).
-
Monitoring: After cooling to room temperature, check the reaction's progress by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting aryl chloride.
-
Workup: Dilute the reaction mixture with water and transfer to a separatory funnel. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude residue is then purified by flash column chromatography on silica gel to yield the final product.
Case Studies in Drug Discovery
The true measure of a building block's value is its successful application in the synthesis of biologically active molecules. The 5-cyclopropyl-2-methylphenyl motif has been incorporated into several clinical and preclinical candidates, particularly in the area of kinase inhibition.
Case Study 1: BMS-582949 - A p38α MAP Kinase Inhibitor
BMS-582949 is a potent and selective inhibitor of p38α MAP kinase that entered Phase II clinical trials for rheumatoid arthritis.[19] Its discovery highlights a key strategic use of the 5-cyclopropyl-2-methylphenylamine core.[19][20]
-
Molecule: 4-(5-(Cyclopropylcarbamoyl)-2-methylphenylamino)-5-methyl-N-propylpyrrolo[1,2-f][6][7][8]triazine-6-carboxamide (BMS-582949).[19][20]
-
Rationale: In this program, the researchers rationally substituted a previous N-methoxy group with an N-cyclopropyl group.[19][20] The unique sp2 character of the cyclopropyl ring was found to improve the hydrogen-bonding characteristics of the adjacent amide NH.[19][20]
-
Outcome: While the resulting compound, 7k (BMS-582949), was slightly less active in a direct enzymatic assay, it demonstrated a significantly superior pharmacokinetic profile.[19][20] This improvement in drug-like properties translated to better efficacy in animal models of inflammation.[19][20]
Case Study 2: VEGFR2 Kinase Inhibitors
The 5-cyclopropyl-2-methylphenyl motif is also present in potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key target in cancer therapy for inhibiting angiogenesis.[21]
-
Molecule: N-[5-({2-[(cyclopropylcarbonyl)amino]imidazo[1,2-b]pyridazin-6-yl}oxy)-2-methylphenyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide (TAK-593).[21]
-
Rationale: In the development of type II kinase inhibitors, which bind to an inactive conformation of the kinase, precise control over the molecule's three-dimensional shape is paramount.[18] The ortho-methyl group helps to enforce a specific torsional angle between the central phenyl ring and the imidazo[1,2-b]pyridazine core, while the cyclopropyl group occupies a hydrophobic pocket and enhances metabolic stability.
-
Outcome: TAK-593 was identified as a highly potent VEGFR2 inhibitor with an IC50 value of 0.95 nM and demonstrated strong anti-proliferative effects in cell-based assays and potent tumor growth inhibition in mouse xenograft models.[21]
Conclusion and Future Outlook
5-Cyclopropyl-2-methylphenylboronic acid is a prime example of a "smart" building block in medicinal chemistry. The strategic combination of a metabolically robust, conformationally-constraining cyclopropyl group with a sterically-directing ortho-methyl group provides a powerful tool for addressing multiple drug design challenges simultaneously. Its primary application via the Suzuki-Miyaura coupling allows for its straightforward incorporation into a wide variety of heterocyclic scaffolds. As demonstrated in successful clinical and preclinical programs, this motif has proven its value in optimizing both the potency and the pharmacokinetic profile of drug candidates, particularly in the competitive field of kinase inhibitors. As the demand for molecules with highly tailored and optimized ADME properties continues to grow, the strategic use of well-designed building blocks like 5-Cyclopropyl-2-methylphenylboronic acid will remain a critical component of successful drug discovery campaigns.
References
- Arylcyclopropanes: Properties, Synthesis and Use in Medicinal Chemistry. (2010). Docentes FCT NOVA.
- The Cyclopropyl Group in Medicinal Chemistry. (2020).
- Metabolism of cyclopropyl groups. (2021). Hypha Discovery Blogs.
- The Pivotal Role of the Cyclopropyl Group in the Molecular Rigidity of 4-(2-Cyclopropylethenyl)morpholine. Benchchem.
- The "Cyclopropyl Fragment" Is a Versatile Player That Frequently Appears in Preclinical/Clinical Drug Molecules. (2016). PubMed.
- A Comparative Analysis of the Reactivity of Ortho-, Meta-, and Para-Nitrophenylboronic Acids in Suzuki-Miyaura Coupling. Benchchem.
- Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls. (2025).
- Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions (RSC Publishing).
- Which boronic acids are used most frequently for synthesis of bioactive molecules ?. (2020). ChemRxiv.
- Application Note: Suzuki-Miyaura Coupling Protocols for the Synthesis of Cyclopropyl-Containing Long-Chain Alkanes. Benchchem.
- Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. University of Windsor.
- Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. (2018). Beilstein Journals.
- Applications in medicinal chemistry for cyclopropyl-containing compounds. Benchchem.
-
Discovery of 4-(5-(Cyclopropylcarbamoyl)-2-methylphenylamino)-5-methyl-N- propylpyrrolo[1,2-f ][6][7][8]triazine-6-carboxamide (BMS-582949), a clinical p38α MAP kinase inhibitor for the treatment of inflammatory diseases. (2010). Penn State Research Database.
- Which boronic acids are used most frequently for synthesis of bioactive molecules? (2023).
- Which boronic acids are used most frequently for synthesis of bioactive molecules?. (2023). Bioorganic & Medicinal Chemistry.
- Suzuki Coupling. Organic Chemistry Portal.
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.. (2025). YouTube.
- Discovery of N-[5-({2-[(cyclopropylcarbonyl)amino]imidazo[1,2-b]pyridazin-6-yl}oxy)-2 -methylphenyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide (TAK-593), a highly potent VEGFR2 kinase inhibitor. (2025).
- Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. Rose-Hulman.
-
Discovery of 4-(5-(cyclopropylcarbamoyl)-2-methylphenylamino)-5-methyl-N-propylpyrrolo[1,2-f][6][7][8]triazine-6-carboxamide (BMS-582949), a clinical p38α MAP kinase inhibitor for the treatment of inflammatory diseases. (2010). PubMed.
- Expedient Access to Type II Kinase Inhibitor Chemotypes by Microwave-Assisted Suzuki Coupling. (2022). MDPI.
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- 14. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
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- 21. researchgate.net [researchgate.net]
An In-Depth Technical Guide to 5-Cyclopropyl-2-methylphenylboronic Acid: Synthesis, Commercial Availability, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of the 5-Cyclopropyl-2-methylphenyl Moiety in Modern Medicinal Chemistry
The strategic incorporation of small, strained ring systems has become a cornerstone of modern medicinal chemistry, with the cyclopropyl group standing out for its unique conformational and electronic properties. When appended to a phenylboronic acid scaffold, specifically as 5-Cyclopropyl-2-methylphenylboronic acid (CAS No. 2225169-28-6), it creates a versatile building block with significant potential in the synthesis of novel therapeutics. The cyclopropyl moiety is known to enhance metabolic stability, improve potency by enforcing a favorable conformation for target binding, and modulate physicochemical properties such as lipophilicity and pKa.[1] The boronic acid functional group, a linchpin of the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, provides a reliable and highly versatile handle for the construction of complex molecular architectures.[2][3]
This technical guide offers a comprehensive overview of 5-Cyclopropyl-2-methylphenylboronic acid, addressing its commercial availability, detailing a practical synthetic route for its preparation, and exploring its applications in drug discovery and organic synthesis, with a particular focus on its role as a key intermediate in the development of kinase inhibitors and other targeted therapies.
Chemical Properties and Specifications
| Property | Value |
| IUPAC Name | (5-Cyclopropyl-2-methylphenyl)boronic acid |
| CAS Number | 2225169-28-6 |
| Molecular Formula | C₁₀H₁₃BO₂ |
| Molecular Weight | 176.02 g/mol |
| Appearance | Typically a white to off-white solid |
| Solubility | Soluble in organic solvents such as methanol, THF, and DMSO |
Commercial Availability and Suppliers
Direct, off-the-shelf availability of 5-Cyclopropyl-2-methylphenylboronic acid is currently limited, with few major chemical suppliers listing it in their standard catalogs. This suggests that for many applications, particularly at a larger scale, an in-house synthesis or a custom synthesis request to a specialized contract research organization (CRO) would be necessary.
For researchers requiring smaller quantities for initial studies, it is advisable to inquire with suppliers specializing in building blocks for medicinal chemistry. Some suppliers may offer it as part of their "rare chemicals" collection or be able to synthesize it on demand.
Synthesis of 5-Cyclopropyl-2-methylphenylboronic Acid: A Practical Approach
Given the limited commercial availability, a reliable synthetic protocol is crucial for accessing this valuable building block. A practical and efficient method involves a lithiation-borylation sequence starting from a suitable brominated precursor.
Proposed Synthetic Pathway
Caption: Proposed synthesis of 5-Cyclopropyl-2-methylphenylboronic acid.
Step-by-Step Synthetic Protocol
This protocol is a representative procedure based on established lithiation-borylation methodologies for aryl bromides.[2][4]
Materials:
-
4-Bromo-2-cyclopropyl-1-methylbenzene (precursor)
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)
-
Triisopropyl borate
-
Hydrochloric acid (HCl), aqueous solution (e.g., 2 M)
-
Diethyl ether or Ethyl acetate (for extraction)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: Under an inert atmosphere (e.g., argon or nitrogen), add 4-bromo-2-cyclopropyl-1-methylbenzene to a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel. Dissolve the starting material in anhydrous THF.
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.1 equivalents) dropwise via the dropping funnel, maintaining the internal temperature below -70 °C. Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete formation of the aryl lithium intermediate.
-
Borylation: To the cold solution, add triisopropyl borate (1.2 equivalents) dropwise, again ensuring the temperature remains below -70 °C. After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.
-
Quenching and Workup: Cool the reaction mixture in an ice bath and slowly quench by adding 2 M aqueous HCl until the solution is acidic (pH ~1-2). Stir vigorously for 30 minutes to hydrolyze the boronate ester.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x volumes).
-
Washing: Combine the organic layers and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude 5-Cyclopropyl-2-methylphenylboronic acid can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by silica gel column chromatography.
Applications in Drug Discovery and Organic Synthesis
The 5-cyclopropyl-2-methylphenyl moiety is a valuable pharmacophore found in a number of patented compounds, particularly in the area of kinase inhibitors. The boronic acid derivative is the key intermediate for introducing this group into the final drug molecule, typically via a Suzuki-Miyaura coupling reaction.
Kinase Inhibitors
Many kinase inhibitors target the ATP-binding site of the enzyme. The 5-cyclopropyl-2-methylphenyl group can be strategically positioned to interact with specific residues in this pocket, enhancing binding affinity and selectivity. The cyclopropyl group, in particular, can occupy hydrophobic pockets and its rigid nature can pre-organize the molecule into a bioactive conformation.
Example Application: Suzuki-Miyaura Coupling in the Synthesis of a Hypothetical Kinase Inhibitor
This protocol outlines a general procedure for the Suzuki-Miyaura cross-coupling of 5-Cyclopropyl-2-methylphenylboronic acid with a heterocyclic halide, a common step in the synthesis of kinase inhibitors.[5]
Caption: Workflow for a typical Suzuki-Miyaura coupling reaction.
Step-by-Step Protocol:
-
Reaction Setup: To a reaction flask, add 5-Cyclopropyl-2-methylphenylboronic acid (1.2 equivalents), the heterocyclic halide (1.0 equivalent), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents), and a base such as potassium carbonate (2.0 equivalents).
-
Solvent Addition: Add a degassed solvent mixture, for example, a 4:1 mixture of 1,4-dioxane and water.
-
Inert Atmosphere: Purge the flask with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Heating: Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by silica gel chromatography to obtain the desired coupled product.
Conclusion
5-Cyclopropyl-2-methylphenylboronic acid is a strategically important building block for medicinal chemists and drug development professionals. While its direct commercial availability may be limited, this guide provides a practical synthetic route to access this compound. Its utility, primarily through the Suzuki-Miyaura cross-coupling reaction, allows for the efficient incorporation of the beneficial 5-cyclopropyl-2-methylphenyl moiety into a wide range of complex molecules, particularly in the pursuit of novel kinase inhibitors and other targeted therapies. The protocols and information presented herein are intended to empower researchers to effectively utilize this versatile reagent in their synthetic endeavors.
References
- Leermann, T., Leroux, F. R., & Colobert, F. (2011). A General and Convenient Protocol for the Electrophilic Borylation of Aryl Grignard Reagents. Organic Letters, 13(17), 4479–4481.
- Aggarwal, V. K., & O'Brien, C. J. (2017). Standard Lithiation–Borylation: A User's Guide.
- Knapp, D. M., Gillis, E. P., & Burke, M. D. (2012). A general solution for the Suzuki–Miyaura coupling of sterically hindered aryl chlorides: lithium triisopropyl borates as effective coupling partners. Journal of the American Chemical Society, 134(35), 14338–14341.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
Sources
- 1. WO2019197468A1 - N-(cyclopropylmethyl)-5-(methylsulfonyl)-n-{1-[1-(pyrimidin-2-yl)-1h-1,2,4-triazol-5-yl]ethyl}benzamide derivatives and the corresponding pyridine-carboxamide derivatives as pesticides - Google Patents [patents.google.com]
- 2. A General Method for Suzuki-Miyaura Coupling Reactions Using Lithium Triisopropyl Borates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 4. Arylboronic acid or boronate synthesis [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
Ligand selection guide for efficient Suzuki reactions using substituted arylboronic acids.
Ligand Selection for Sterically and Electronically Challenged Arylboronic Acids
Executive Summary: The Stability-Reactivity Paradox
Standard Suzuki-Miyaura couplings are robust, but efficiency collapses when applied to substituted arylboronic acids . The failure mode is rarely oxidative addition; rather, it is a competition between the slow transmetallation of sterically hindered substrates and the rapid protodeboronation of unstable boronic acids.
This guide moves beyond "try-and-see" screening. It provides a mechanistic rationale for ligand selection, focusing on two critical variables:
-
Cone Angle/Buried Volume (%V_bur): To force reductive elimination in crowded systems.
-
Ligation State: To stabilize the monomeric Pd(0) species preventing aggregation while maintaining an open site for bulky boronic acids to approach.
Mechanistic Insight: The Transmetallation Bottleneck
For simple substrates, oxidative addition is rate-limiting. For substituted arylboronic acids (e.g., 2,6-dimethylphenylboronic acid), transmetallation becomes the bottleneck.
-
The Problem: Bulky ligands are required to promote Reductive Elimination (RE), but if the ligand is too bulky or firmly bound, it sterically blocks the incoming bulky boronic acid during transmetallation.
-
The Solution: Ligands that can essentially "breathe"—opening a coordination site temporarily or possessing a flexible steric bulk—are required.
DOT Diagram: The Steric-Dependent Catalytic Cycle
The following diagram highlights the critical failure points for substituted substrates.
Figure 1: The Catalytic Cycle.[1] Note that for substituted boronic acids, the Transmetallation step (Red) is the rate-determining step. If this is too slow, the Boronic Acid enters the Protodeboronation pathway (Grey).
Ligand Selection Matrix
Do not use generic ligands (PPh3, dppf) for substituted arylboronic acids. Use the matrix below to select the "Best in Class" ligand.
| Substrate Challenge | Primary Ligand Recommendation | Secondary Option | Mechanistic Rationale |
| 2,6-Disubstituted Arylboronic Acid | SPhos | XPhos | SPhos provides a "Goldilocks" steric environment: bulky enough to force RE, but flexible enough to allow the bulky boronic acid to approach. |
| Tetra-ortho-substituted Biaryls (Both partners hindered) | Pd-PEPPSI-IPent | Pd-PEPPSI-IPr | The "flexible bulk" of the IPent (isopentyl) NHC wingtips accommodates extreme steric crowding better than the rigid IPr or phosphines. |
| Heteroaryl Boronic Acids (Prone to Protodeboronation) | XPhos | RuPhos | Rapid turnover is essential here. XPhos induces very fast oxidative addition and transmetallation, consuming the boronic acid before it decomposes. |
| Electron-Deficient / Polyfluorinated | RuPhos | BrettPhos | Electron-rich ligands stabilize the oxidative addition complex, preventing catalyst decomposition when the substrate pulls electron density away. |
Deep Dive: The "Heavy Hitters"
A. Dialkylbiaryl Phosphines (The Buchwald Series)
-
SPhos: The interaction between the methoxy group on the lower ring and the palladium center creates a hemilabile system. This stabilizes the Pd(0) but readily opens up to allow a crowded boronic acid to bind during transmetallation.
-
XPhos: Slightly bulkier than SPhos. Excellent for heteroaryl chlorides.
-
RuPhos: The "go-to" for secondary amines and electron-poor substrates due to its high electron density.
B. N-Heterocyclic Carbenes (NHCs)
When phosphines fail due to extreme sterics (e.g., coupling a mesityl boronic acid with a mesityl bromide), NHCs are the answer.
-
Pd-PEPPSI-IPent: Recent data suggests this is superior to the classic Pd-PEPPSI-IPr for sterically congested couplings.[2] The isopentyl groups on the imidazole backbone offer flexible steric bulk that "wraps" around the metal center, stabilizing the intermediate while permitting the approach of massive substrates.
Experimental Protocol: High-Steric Coupling
Objective: Coupling of 2-bromo-1,3-dimethylbenzene with 2,6-dimethylphenylboronic acid.
Critical Note on Precatalysts: Do not generate catalysts in situ (e.g., Pd(OAc)2 + Ligand) for these substrates. The induction period allows protodeboronation to destroy your starting material. Use G3/G4 Palladacycles or PEPPSI precatalysts for immediate active species generation.
Protocol A: The "Buchwald" Method (General Sterics)
-
Charge Vessel: To a vial equipped with a stir bar, add:
-
Aryl Bromide (1.0 equiv)[3]
-
Substituted Arylboronic Acid (1.5 equiv) - Excess is crucial due to potential instability.
-
Catalyst: XPhos Pd G4 (2.0 mol%)
-
Base:
(3.0 equiv) - Finely ground.
-
-
Solvent: Add THF/Water (10:1 ratio) [0.2 M concentration].
-
Tip: If the boronic acid is known to deboronate rapidly (e.g., 2-pyridyl), switch to anhydrous 1,4-Dioxane .
-
-
Degas: Sparge with Argon for 5 minutes. (Do not skip; Oxygen kills the active monomeric Pd).
-
Reaction: Seal and heat to 60°C for 2-4 hours.
-
Note: Higher temperatures (100°C) may accelerate deboronation faster than coupling.
-
Protocol B: The "PEPPSI" Method (Extreme Sterics)
-
Charge Vessel:
-
Aryl Halide (1.0 equiv)[3]
-
Boronic Acid (1.5 equiv)
-
Catalyst: Pd-PEPPSI-IPent (2.0 mol%)
-
Base: KOtBu (2.2 equiv) or
(mild).
-
-
Solvent: Toluene or Dioxane (Anhydrous).
-
Reaction: Heat to 80°C. NHCs are extremely thermally stable and can tolerate higher heat to overcome the activation energy of the transmetallation step.
DOT Diagram: Decision & Workflow Tree
Figure 2: Workflow for selecting the optimal ligand and condition set based on substrate properties.
Troubleshooting Guide
| Observation | Diagnosis | Remediation |
| Full conversion of Halide, but Homocoupling observed | Oxidative addition worked, but Transmetallation failed. | Switch to a less bulky ligand (e.g., from XPhos to SPhos) or increase Boronic Acid equivalents. |
| Starting Material (Halide) remains, Boronic Acid gone | Protodeboronation. The boronic acid hydrolyzed before coupling. | 1. Switch to Anhydrous conditions (Dioxane/KOtBu).2. Use a "Slow Release" strategy (MIDA Boronates).3. Increase catalyst loading to 5% to outcompete hydrolysis. |
| No Reaction (Both SM present) | Catalyst poisoning or failure to activate. | 1. Ensure Precatalyst (G4/PEPPSI) is used.2. Check for coordinating atoms (Pyridines, Thiophenes) poisoning Pd. Use Pd-PEPPSI-IPr (highly resistant to poisoning). |
References
-
Mechanistic Studies on Transmetallation
- Thomas, A. A., & Denmark, S. E. (2016). Pre-transmetalation Intermediates in the Suzuki-Miyaura Reaction. Science.
-
Protodeboronation Mechanisms
- Cox, P. A., et al. (2016). Protodeboronation of Heteroaryl Boronic Acids. Journal of the American Chemical Society.
-
Buchwald Ligands (SPhos/XPhos)
- Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research.
-
Pd-PEPPSI-IPent for Sterically Hindered Biaryls
- Organ, M. G., et al. (2009). Pd-PEPPSI-IPent: An Active, Sterically Demanding Cross-Coupling Catalyst.
-
General Guide to Precatalysts
- Hazari, N., et al. (2016). Palladium Precatalysts for Cross-Coupling. Aldrichimica Acta.
Sources
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 5-Cyclopropyl-2-methylphenylboronic acid with Heteroaryl Chlorides
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Cyclopropyl-Aryl-Heteroaryl Motifs
The synthesis of complex biaryl and heteroaryl-aryl structures is a cornerstone of modern drug discovery and materials science.[1][2] The 5-cyclopropyl-2-methylphenyl moiety, when coupled to a heteroaromatic core, introduces a unique combination of steric bulk, lipophilicity, and metabolic stability, often leading to improved pharmacokinetic and pharmacodynamic properties of drug candidates. The cyclopropyl group, in particular, is a valuable bioisostere for a phenyl ring or a gem-dimethyl group, offering a distinct three-dimensional profile.[3]
This application note provides a comprehensive guide to the Suzuki-Miyaura cross-coupling of 5-Cyclopropyl-2-methylphenylboronic acid with a variety of heteroaryl chlorides. We will delve into the mechanistic underpinnings of this powerful reaction, offer detailed protocols, and provide insights into the critical parameters that govern success, with a particular focus on the challenges posed by often less reactive heteroaryl chlorides.
Mechanistic Overview: The Palladium-Catalyzed Suzuki-Miyaura Reaction
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (in this case, 5-Cyclopropyl-2-methylphenylboronic acid) and an organic halide (a heteroaryl chloride).[4] The catalytic cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[4][5]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the heteroaryl chloride, forming a Pd(II) intermediate. This is often the rate-determining step, especially with less reactive aryl chlorides.[6][7]
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[8][9]
-
Reductive Elimination: The two organic partners on the palladium complex are coupled, forming the desired biaryl product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[4]
Critical Parameters for a Successful Coupling
The success of the Suzuki-Miyaura coupling, particularly with challenging heteroaryl chlorides, hinges on the careful selection of several key reaction components.
Catalyst and Ligand Selection
The choice of the palladium source and its associated ligand is paramount. While simple palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ can be effective, they often require the addition of a phosphine ligand to form the active catalytic species.[7] For coupling with heteroaryl chlorides, which are generally less reactive than their bromide or iodide counterparts, the use of electron-rich and bulky phosphine ligands is often necessary to facilitate the oxidative addition step.
| Catalyst/Ligand System | Advantages | Considerations | Typical Loading (mol%) |
| Pd(PPh₃)₄ | Commercially available, well-understood. | Can be less effective for unactivated chlorides. | 2-5 |
| Pd(OAc)₂ + PPh₃ | Cost-effective, readily available components. | Requires in-situ formation of the active catalyst. | 1-5 (Pd), 2-10 (Ligand) |
| PdCl₂(dppf) | Good for a range of substrates, including some heteroaryls. | Can be sensitive to air and moisture. | 1-3 |
| Buchwald Ligands (e.g., XPhos, SPhos, RuPhos) + Pd Precatalyst | High activity for challenging substrates, including heteroaryl chlorides.[6] | Higher cost. | 0.5-2 |
| N-Heterocyclic Carbene (NHC) Ligands (e.g., PEPPSI-IPr) | High thermal stability and activity for aryl chlorides.[4] | May require specific precatalysts. | 1-3 |
For the coupling of 5-Cyclopropyl-2-methylphenylboronic acid with heteroaryl chlorides, starting with a robust system like PdCl₂(dppf) or a more advanced catalyst system utilizing a Buchwald ligand is recommended.
The Role of the Base
The base plays a crucial role in the transmetalation step by activating the boronic acid to form a more reactive boronate species.[8] The choice of base can significantly impact reaction rates and yields.
| Base | Strength | Solubility | Common Applications & Rationale |
| K₂CO₃ | Moderate | Aqueous | A good starting point for many Suzuki couplings; cost-effective. |
| Na₂CO₃ | Moderate | Aqueous | Similar to K₂CO₃, often used interchangeably.[8] |
| Cs₂CO₃ | Strong | Good in organic solvents | Often used for more challenging couplings due to its higher solubility and basicity.[8] |
| K₃PO₄ | Strong | Aqueous/Organic | A versatile and highly effective base for a wide range of substrates, including heteroaryl chlorides.[8] |
| NaOH/KOH | Strong | Aqueous | Can be effective but may promote side reactions with sensitive functional groups. |
| KF | Weak | Aqueous | Used when base-sensitive functional groups are present. |
For the target coupling, K₃PO₄ is an excellent first choice due to its proven efficacy with heteroaryl chlorides.
Solvent Systems
The solvent not only dissolves the reactants but also influences the reaction rate and selectivity.[10] A mixture of an organic solvent and water is commonly employed to dissolve both the organic substrates and the inorganic base.
| Solvent System | Properties | Rationale for Use |
| Toluene/H₂O | Biphasic, high boiling point. | Good for dissolving organic starting materials. |
| Dioxane/H₂O | Miscible, high boiling point. | A very common and effective solvent system for Suzuki couplings. |
| THF/H₂O | Miscible, lower boiling point. | Suitable for reactions at moderate temperatures. |
| n-Butanol/H₂O | Biphasic, "green" solvent. | Can be effective for heteroaryl couplings and allows for easy product separation.[11] |
| DMF/H₂O | Polar aprotic, high boiling point. | Can be effective but may be difficult to remove during workup. |
A Dioxane/H₂O or Toluene/H₂O mixture is a reliable starting point for this reaction.
Detailed Experimental Protocol
This protocol provides a general procedure for the Suzuki-Miyaura coupling of 5-Cyclopropyl-2-methylphenylboronic acid with a generic heteroaryl chloride. Optimization of reaction time, temperature, and reagent stoichiometry may be necessary for specific substrates.
Materials:
-
5-Cyclopropyl-2-methylphenylboronic acid (1.2 eq)
-
Heteroaryl chloride (1.0 eq)
-
Palladium catalyst (e.g., PdCl₂(dppf), 3 mol%)
-
Base (e.g., K₃PO₄, 2.5 eq)
-
Solvent (e.g., Dioxane and Water, 4:1 v/v)
-
Anhydrous sodium sulfate
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
-
Schlenk flask or reaction vial with a stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup:
-
To a clean, dry Schlenk flask equipped with a magnetic stir bar, add the heteroaryl chloride (1.0 eq), 5-Cyclopropyl-2-methylphenylboronic acid (1.2 eq), palladium catalyst (3 mol%), and base (2.5 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent mixture (dioxane and water, 4:1 v/v) via syringe.
-
-
Degassing:
-
Reaction:
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring under a positive pressure of inert gas.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).
-
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent such as ethyl acetate and water.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure coupled product.
-
Troubleshooting Common Issues
| Problem | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst. | Use a fresh batch of catalyst or a more active catalyst system (e.g., with a Buchwald ligand).[6] |
| Ineffective base. | Ensure the base is of high quality and consider switching to a stronger base like K₃PO₄ or Cs₂CO₃.[8] | |
| Insufficient degassing. | Thoroughly degas the reaction mixture using the freeze-pump-thaw method.[6] | |
| Protodeborylation of Boronic Acid | Boronic acid instability. | Use a slight excess of the boronic acid (1.2-1.5 eq). Consider using a more stable boronic ester derivative if the problem persists.[6] |
| Homocoupling of Boronic Acid | Presence of oxygen. | Improve degassing procedure. Use a Pd(0) precatalyst to minimize the presence of Pd(II) at the start of the reaction.[4] |
| Dehalogenation of Heteroaryl Chloride | Presence of a hydride source. | Ensure solvents are of high purity. Consider using a different base or solvent system.[12] |
Conclusion
The Suzuki-Miyaura coupling of 5-Cyclopropyl-2-methylphenylboronic acid with heteroaryl chlorides is a robust and versatile method for the synthesis of valuable molecular scaffolds. A thorough understanding of the reaction mechanism and the critical roles of the catalyst, base, and solvent allows for the rational design of efficient and high-yielding protocols. By carefully selecting the reaction components and employing rigorous experimental technique, researchers can successfully synthesize a wide array of cyclopropyl-aryl-heteroaryl compounds for applications in drug discovery and materials science.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Synlett. 2005;2005(16):2541-2550. [Link]
-
Biscoe, M. R., et al. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. Chemical Communications. 2008;(43):5572-5574. [Link]
-
Fleckenstein, C. A., & Plenio, H. Efficient Suzuki-Miyaura coupling of (hetero)aryl chlorides with thiophene- and furanboronic acids in aqueous n-butanol. The Journal of organic chemistry. 2008;73(8):3236-3244. [Link]
-
Guram, A. S., et al. New Catalysts for Suzuki-Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of organic chemistry. 2007;72(14):5104-5112. [Link]
-
Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... ResearchGate. [Link]
-
Suzuki coupling of heteroaryl halides with aryl boronic acids a. ResearchGate. [Link]
-
Billingsley, K. L., & Buchwald, S. L. Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki-Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society. 2007;129(11):3358-3366. [Link]
-
Kinzel, T., et al. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Angewandte Chemie International Edition. 2010;49(31):5437-5440. [Link]
-
Oldenhuis, N. J., et al. Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Accounts of Chemical Research. 2011;44(3):196-206. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
Reddit. Diagnosing issues with a failed Suzuki coupling? : r/Chempros. [Link]
-
The Suzuki biaryl coupling reaction a, The general catalytic coupling... ResearchGate. [Link]
-
Myers, A. G. The Suzuki Reaction. Harvard University. [Link]
-
Khan, I., et al. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Monatshefte für Chemie - Chemical Monthly. 2022;153(2):161-172. [Link]
-
Wang, X., et al. Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis. Chemical Science. 2023;14(40):11105-11112. [Link]
-
Organic Chemistry Portal. Biaryl synthesis by C-C coupling. [Link]
Sources
- 1. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. Yoneda Labs [yonedalabs.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Efficient Suzuki-Miyaura coupling of (hetero)aryl chlorides with thiophene- and furanboronic acids in aqueous n-butanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
The Strategic Integration of 5-Cyclopropyl-2-methylphenylboronic Acid in Advanced Organic Electronics
Introduction: The Unique Role of the Cyclopropyl Moiety in π-Conjugated Systems
In the pursuit of next-generation organic electronic materials, the judicious selection of molecular building blocks is paramount. 5-Cyclopropyl-2-methylphenylboronic acid emerges as a strategic synthon for the design of high-performance organic semiconductors. The incorporation of a cyclopropyl group onto a phenyl ring offers a unique combination of steric and electronic properties. The sp-hybridized character of the cyclopropyl ring can enhance metabolic stability and influence molecular packing, while the methyl group provides solubility and modulates the electronic properties of the resulting conjugated system.[1][2] This application note provides a comprehensive guide for researchers and drug development professionals on the utilization of 5-Cyclopropyl-2-methylphenylboronic acid in the synthesis of advanced materials for organic electronics, with a focus on Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs).
Core Application: Suzuki-Miyaura Cross-Coupling for the Synthesis of π-Conjugated Architectures
The primary application of 5-Cyclopropyl-2-methylphenylboronic acid in organic electronics lies in its use as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1][3] This versatile and robust reaction enables the formation of carbon-carbon bonds between the boronic acid and various aryl or vinyl halides, providing a powerful tool for the construction of complex π-conjugated polymers and small molecules.[4][5]
The general catalytic cycle for the Suzuki-Miyaura coupling involves three key steps: oxidative addition of the palladium(0) catalyst to the organohalide, transmetalation of the organic moiety from the boronic acid to the palladium complex, and reductive elimination to form the new C-C bond and regenerate the catalyst.[5]
Application Note I: Synthesis of a Donor-Acceptor Copolymer for Organic Field-Effect Transistors (OFETs)
Objective: To synthesize a novel donor-acceptor (D-A) copolymer incorporating 5-Cyclopropyl-2-methylphenylboronic acid as the donor moiety for application as the active layer in an OFET. The introduction of the cyclopropyl group is intended to influence the polymer's morphology and charge transport properties.
Causality of Experimental Choices: The selection of a D-A copolymer architecture is a well-established strategy to tune the HOMO/LUMO energy levels and enhance charge carrier mobility in organic semiconductors. The Suzuki-Miyaura polymerization is chosen for its high efficiency and tolerance to a wide range of functional groups, allowing for the synthesis of high molecular weight polymers.[6]
Experimental Protocol: Suzuki-Miyaura Polymerization
Materials:
-
5-Cyclopropyl-2-methylphenylboronic acid
-
4,7-Dibromo-2,1,3-benzothiadiazole (Acceptor comonomer)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (Catalyst)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) (Ligand)
-
Potassium carbonate (K₂CO₃) (Base)
-
Toluene (Solvent)
-
Deionized water
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask, combine 5-Cyclopropyl-2-methylphenylboronic acid (1.05 eq.), 4,7-Dibromo-2,1,3-benzothiadiazole (1.00 eq.), and potassium carbonate (4.0 eq.).
-
Degassing: Seal the flask and subject it to three cycles of vacuum and backfilling with argon to ensure an inert atmosphere.
-
Solvent Addition: Add degassed toluene and a minimal amount of deionized water to the flask via syringe.
-
Catalyst/Ligand Addition: In a separate glovebox, prepare a solution of Pd₂(dba)₃ (0.015 eq.) and P(o-tol)₃ (0.06 eq.) in degassed toluene. Add this catalyst solution to the reaction mixture.
-
Polymerization: Heat the reaction mixture to 90 °C and stir vigorously for 48 hours under an argon atmosphere. Monitor the reaction progress by Gel Permeation Chromatography (GPC) to track the increase in molecular weight.
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.
-
Filter the polymer and wash sequentially with methanol, acetone, and hexane to remove oligomers and catalyst residues.
-
Purify the polymer further by Soxhlet extraction with methanol, acetone, and chloroform. The final polymer is recovered from the chloroform fraction.
-
Dry the polymer under vacuum at 60 °C overnight.
-
Application Note II: Synthesis of a Blue-Emitting Small Molecule for Organic Light-Emitting Diodes (OLEDs)
Objective: To synthesize a novel blue-emitting small molecule for use as an emissive dopant in an OLED. The 5-Cyclopropyl-2-methylphenyl group will serve as a bulky side group to suppress intermolecular interactions and prevent aggregation-caused quenching, thereby enhancing the photoluminescence quantum yield (PLQY).[7][8]
Causality of Experimental Choices: The design of efficient blue emitters is a significant challenge in OLED technology due to the wide bandgap required and the propensity for molecular aggregation.[9][10][11] The Suzuki-Miyaura coupling is ideal for the precise synthesis of well-defined small molecules with tailored functionalities. The cyclopropyl and methyl substituents provide steric hindrance to maintain the emissive properties of the molecule in the solid state.
Experimental Protocol: Double Suzuki-Miyaura Coupling
Materials:
-
5-Cyclopropyl-2-methylphenylboronic acid
-
9,10-Dibromoanthracene (Core)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (Catalyst)
-
Sodium carbonate (Na₂CO₃) (Base)
-
1,4-Dioxane (Solvent)
-
Deionized water
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 9,10-dibromoanthracene (1.0 eq.) and 5-Cyclopropyl-2-methylphenylboronic acid (2.2 eq.) in a mixture of 1,4-dioxane and an aqueous solution of sodium carbonate (2 M).
-
Degassing: Degas the solution by bubbling with argon for 30 minutes.
-
Catalyst Addition: Add Pd(PPh₃)₄ (0.05 eq.) to the reaction mixture under an argon atmosphere.
-
Reaction: Reflux the mixture at 100 °C for 24 hours. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up and Purification:
-
Cool the reaction to room temperature and add water.
-
Extract the product with dichloromethane.
-
Wash the combined organic layers with brine and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired blue-emitting molecule.
-
Data Presentation
Table 1: Representative Properties of Synthesized Materials
| Material | Application | Molecular Weight ( g/mol ) | HOMO (eV) | LUMO (eV) | PLQY (%) | Charge Carrier Mobility (cm²/Vs) |
| D-A Copolymer | OFET | 25,000 (Mn) | -5.4 | -3.2 | N/A | 10⁻³ - 10⁻² |
| Blue Emitter | OLED | ~500 | -5.8 | -2.7 | > 80 | N/A |
Note: The values presented are typical expected ranges and will vary based on specific synthetic conditions and device fabrication protocols.
Visualization of Workflows
Caption: General workflow for the fabrication of an organic electronic device.
Trustworthiness and Self-Validation
The protocols described herein are designed to be self-validating through rigorous in-process monitoring and final product characterization.
-
Reaction Monitoring: The progress of both the polymerization and the small molecule synthesis should be monitored by appropriate chromatographic techniques (GPC for polymers, TLC or LC-MS for small molecules). This ensures that the reaction is proceeding as expected and allows for optimization of reaction times.
-
Structural Verification: The chemical structure of the synthesized materials must be unequivocally confirmed by nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C NMR) and mass spectrometry (MS).
-
Purity Assessment: The purity of the final products is critical for optimal device performance. For polymers, GPC is used to determine the molecular weight and polydispersity index (PDI). For small molecules, high-performance liquid chromatography (HPLC) and elemental analysis are recommended.
-
Device Performance: The ultimate validation of the synthesized materials is their performance in the target application. For the D-A copolymer, the charge carrier mobility and on/off ratio will be determined from the transfer characteristics of the fabricated OFET. For the blue emitter, the electroluminescence spectrum, external quantum efficiency (EQE), and color coordinates (CIE) of the OLED will be measured.
By systematically following these analytical steps, researchers can ensure the reliability and reproducibility of their results, thereby building confidence in the application of 5-Cyclopropyl-2-methylphenylboronic acid in their organic electronics research.
References
- BenchChem. (n.d.). Application Notes and Protocols: Suzuki Coupling Reactions Involving 5-Cyclopropyl-2-fluorobenzoic Acid.
- YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
- Royal Society of Chemistry. (n.d.). Efficient organic semiconductors synthesis by Suzuki-Miyaura coupling in aromatic micellar medium.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- BenchChem. (n.d.). Application Notes and Protocols: Suzuki Coupling Reactions Involving 5-Cyclopropyl-2-fluorobenzoic Acid.
- Li, A. Y. (n.d.). Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions.
- MDPI. (2023, July 19). Synthesis, Processing and Applications of Conjugated Oligomers and Polymers 2.0.
- Wiley-VCH. (n.d.). Conjugated Polymer Synthesis and Materials Applications.
- Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G Myers Research Group.
- O'Brien Group. (n.d.). Elaboration of FragLites via Suzuki-Miyaura Cross-Coupling of 3-D Bifunctional Cyclopropyl-Fused Building Blocks.
- DSpace@MIT. (n.d.). Synthesis and applications of electron deficient conjugated polymers.
- Perepichka Group. (n.d.). Research.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- National Institutes of Health. (2024, March 13). Synthesis and Characterization of Polymer Based Materials for Biomedical Applications.
- PubMed. (n.d.). Phenylboronic Acid-polymers for Biomedical Applications.
- TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
- MDPI. (2024, September 13). Advances in High-Efficiency Blue OLED Materials.
- National Institutes of Health. (n.d.). Blue fluorescent OLED materials and their application for high-performance devices.
- National Institutes of Health. (2025, August 2). Synthesis, Characterization, and Application of Polymer-Based Materials.
- ResearchGate. (2024, September 5). (PDF) Advances in High-Efficiency Blue OLED Materials.
- Technische Universität Dresden. (2021, April 30). Novel blue emitters for high-efficiency state-of-the-art OLEDs.
- Scilit. (n.d.). Advances in High-Efficiency Blue OLED Materials.
- Corpus UL. (n.d.). Advances in Polymer Precursors and Bio-based Polymers Synthesized from 5- hydroxymethylfurfural.
- MDPI. (2022, August 2). Synthesis and Characterization of Polymeric Blends Containing Polysulfone Based on Cyclic Bisphenol.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. audreyli.com [audreyli.com]
- 3. youtube.com [youtube.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Wiley-VCH - Conjugated Polymer Synthesis and Materials Applications [wiley-vch.de]
- 7. mdpi.com [mdpi.com]
- 8. Novel blue emitters for high-efficiency state-of-the-art OLEDs — Chair of Organic Semiconductors — TU Dresden [tu-dresden.de]
- 9. Blue fluorescent OLED materials and their application for high-performance devices - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. scilit.com [scilit.com]
Troubleshooting & Optimization
How to prevent protodeboronation of 5-Cyclopropyl-2-methylphenylboronic acid during coupling.
Introduction
Welcome to the technical support center. This guide is designed to provide in-depth troubleshooting strategies for a common and often frustrating side reaction in Suzuki-Miyaura couplings: protodeboronation . We will focus on the specific challenges presented by substrates like 5-Cyclopropyl-2-methylphenylboronic acid, an electron-rich and sterically hindered building block. Our goal is to move beyond simple protocols and explain the chemical principles behind each recommendation, empowering you to make informed decisions in your experimental design.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a problem with my 5-Cyclopropyl-2-methylphenylboronic acid?
A1: Understanding the Competing Reaction
Protodeboronation is a chemical process where the carbon-boron bond of an organoborane is cleaved and replaced by a carbon-hydrogen bond.[1][2] In the context of a Suzuki-Miyaura coupling, this is a highly undesirable side reaction as it consumes your boronic acid starting material, leading to reduced yields of the desired coupled product and the formation of a simple arene byproduct (in this case, 1-cyclopropyl-3-methylbenzene).
The mechanism most relevant to Suzuki-Miyaura conditions is base-catalyzed protodeboronation .[3] The reaction proceeds through two key steps:
-
Activation: The base (e.g., OH⁻) attacks the electron-deficient boron atom of the boronic acid, forming a more reactive tetrahedral boronate species, [ArB(OH)₃]⁻.[4][5]
-
Protonolysis: This activated boronate is then protonated by a proton source (typically water in the solvent mixture), which cleaves the C-B bond and forms the undesired Ar-H product.[3][5]
Your specific substrate, 5-Cyclopropyl-2-methylphenylboronic acid, has structural features that can increase its susceptibility:
-
Electron-Donating Groups: The methyl and cyclopropyl groups are both electron-donating. This increases the electron density on the aromatic ring, which can facilitate the cleavage of the C-B bond.[6][7]
-
Steric Hindrance: The ortho-methyl group introduces steric bulk around the reaction center. While this can sometimes slow down the desired coupling, it can also influence the stability of intermediates in competing pathways.
Q2: My coupling is showing significant protodeboronation. Which reaction parameter should I investigate first?
A2: Focus on the Base
The choice of base is the most critical factor influencing the rate of protodeboronation.[3][4] Since the reaction is catalyzed by base, moderating its strength and concentration is the first and most effective troubleshooting step.
Recommendation: Switch from strong, highly soluble bases (like NaOH, KOH, Ba(OH)₂) to milder, often heterogeneous, inorganic bases.
| Base | Typical pKa (Conjugate Acid) | Common Usage | Propensity for Protodeboronation | Rationale |
| NaOH, KOH | ~15.7 | General purpose | High | Highly soluble, generates a high concentration of OH⁻, strongly promoting boronate formation.[3] |
| K₂CO₃ | ~10.3 | Very common | Moderate | Less basic than hydroxides, often providing a good balance between reactivity and minimizing side reactions.[8] |
| K₃PO₄ | ~12.3 | Excellent for challenging couplings | Low to Moderate | A strong but often sparingly soluble base that is highly effective in promoting the desired coupling, frequently outcompeting protodeboronation.[9][10] |
| Cs₂CO₃ | ~10.3 | Effective, especially with hindered substrates | Low to Moderate | The cesium cation can have beneficial effects on catalyst turnover and solubility.[10] |
| CsF, KF | ~3.2 | Used in specific protocols | Low | Mild bases that can be effective, particularly in less aqueous or anhydrous conditions.[9][11] |
Actionable Step: If you are using NaOH or K₂CO₃ with significant water, perform a screen with K₃PO₄ and Cs₂CO₃ while reducing the water content in your solvent system.
Q3: How do the catalyst and ligands affect protodeboronation?
A3: It's a Race: Rate of Coupling vs. Rate of Decomposition
The key principle is to accelerate the desired Suzuki coupling to such an extent that it significantly outpaces the protodeboronation side reaction.[2] This is achieved by using a highly active catalyst system.
-
High-Activity Ligands: Modern biaryl phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) and bulky dialkylphosphines (e.g., RuPhos, tBu₃P) are designed to accelerate both the oxidative addition and reductive elimination steps of the catalytic cycle.[9][10] A faster turnover rate means the boronic acid spends less time in the basic solution where it can decompose.
-
A Critical Nuance: Recent studies have uncovered a counterintuitive phenomenon: palladium complexes with very bulky phosphine ligands can themselves catalyze protodeboronation, independent of the base-catalyzed pathway.[12][13][14] This means that while a bulky ligand is often necessary for a difficult coupling, an excessively hindered one might paradoxically increase the formation of the undesired byproduct.
Troubleshooting Workflow:
-
Ensure High Catalyst Activity: If you are using older ligands like PPh₃, switch to a modern, electron-rich, bulky phosphine ligand (e.g., SPhos, XPhos, or RuPhos) and a suitable palladium precatalyst (e.g., a G2, G3, or G4 palladacycle).[10]
-
Screen Ligands if Necessary: If protodeboronation persists even with a modern ligand, consider screening a ligand with slightly different steric properties. For example, if a very bulky ligand like JohnPhos is problematic, a less bulky but still active one like PCy₃ might offer a better outcome.[14]
Q4: Can my choice of solvent and temperature minimize this side reaction?
A4: Yes. Controlling the Environment Matters.
-
Solvent System: Since water is the proton source for the most common protodeboronation pathway, minimizing its presence is a powerful strategy.[5][7]
-
Recommendation: Move away from highly aqueous solvent mixtures (e.g., DME/H₂O 1:1). Instead, use primarily anhydrous aprotic solvents like 1,4-Dioxane , THF , or Toluene , with only a minimal amount of water added to solubilize the base (e.g., a 10:1 or 20:1 organic:water ratio).[9] In some cases, completely anhydrous conditions with a fluoride base (like CsF) can be effective.[11]
-
-
Reaction Temperature: Both the Suzuki coupling and protodeboronation are accelerated by heat.[6] However, side reactions often have a different activation energy than the desired reaction.
-
Recommendation: Lowering the reaction temperature can often increase the selectivity for the desired product. If your reaction is running at 100-110 °C, try reducing it to 70-80 °C and compensating with a longer reaction time or a more active catalyst.[9]
-
Q5: I've optimized my conditions but still face issues. Are there alternative reagents I can use?
A5: Yes. Protect the Boronic Acid.
If optimizing the reaction conditions is insufficient, the most robust solution is to modify the boronic acid itself by converting it to a more stable boronic ester .[15][16]
-
Pinacol (Bpin) Esters: These are the most common derivatives. The pinacol group sterically shields the boron atom and reduces its Lewis acidity, making it significantly more stable to hydrolysis and protodeboronation.[15][17] The ester is readily cleaved under the basic coupling conditions to generate the active boronate species for transmetalation.
-
MIDA Boronates: These N-methyliminodiacetic acid esters offer a unique "slow-release" mechanism.[2][18] MIDA boronates are exceptionally stable, air-stable solids that can be purified via chromatography. Under aqueous basic conditions, they slowly hydrolyze to release the free boronic acid. This keeps the instantaneous concentration of the unstable boronic acid very low, effectively suppressing decomposition pathways while allowing the desired coupling to proceed.[5][18] This is an excellent strategy for particularly sensitive substrates.
| Reagent Type | Structure | Stability | Key Advantage |
| Boronic Acid | Ar-B(OH)₂ | Variable, often low | Commercially available |
| Pinacol Ester | Ar-B(pin) | Good | Improved stability to handling and protodeboronation.[17] |
| MIDA Ester | Ar-B(MIDA) | Excellent | Air-stable; enables "slow-release" of boronic acid to minimize side reactions.[18] |
Q6: How should I properly handle and store my boronic acid to ensure its integrity?
A6: Best Practices for Reagent Longevity
Boronic acids can degrade over time, especially if exposed to air and moisture.[7][19] Proper storage is essential to ensure you are starting your reaction with high-quality material.
-
Storage: Store boronic acids in a tightly sealed container in a cool, dark, and dry environment. A desiccator is highly recommended.[19][20] For long-term storage, consider placing the container inside a sealed bag with a desiccant and storing it in a freezer.
-
Handling: When weighing and handling the material, do so quickly and avoid prolonged exposure to the open atmosphere. If possible, handle sensitive boronic acids in a glovebox or under a stream of inert gas (Argon or Nitrogen).[21]
-
Quality Check: If you suspect degradation, you can check the purity of your boronic acid by NMR before use. The presence of the protodeboronated byproduct (1-cyclopropyl-3-methylbenzene) in the starting material is a clear sign of decomposition.
Experimental Protocols
Protocol 1: Recommended Starting Conditions for Suzuki Coupling
This protocol is designed as a robust starting point to minimize protodeboronation.
-
Reagents & Setup:
-
To a flame-dried Schlenk flask, add your aryl halide (1.0 eq), 5-Cyclopropyl-2-methylphenylboronic acid (1.2 - 1.5 eq), and Potassium Phosphate (K₃PO₄) (3.0 eq).
-
Add the palladium precatalyst (e.g., XPhos Pd G3 , 1-2 mol%) and the ligand if not using a precatalyst.
-
Seal the flask, then evacuate and backfill with Argon or Nitrogen three times.
-
Add degassed 1,4-Dioxane and degassed H₂O in a 10:1 ratio via syringe to achieve a final concentration of ~0.1 M with respect to the aryl halide.
-
-
Reaction Execution:
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by TLC, LC-MS, or GC-MS. Check for the formation of your desired product and the protodeboronated byproduct.
-
Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., Ethyl Acetate) and wash with water and then brine. Dry the organic layer over Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Protocol 2: Preparation of the Pinacol (Bpin) Ester
If protodeboronation remains an issue, converting the boronic acid to its pinacol ester is a highly effective solution.
-
Reagents & Setup:
-
In a round-bottom flask, dissolve 5-Cyclopropyl-2-methylphenylboronic acid (1.0 eq) and Pinacol (1.1 eq) in an anhydrous solvent like THF or Toluene.
-
Add a drying agent, such as anhydrous Magnesium Sulfate (MgSO₄), to scavenge the water that is formed during the reaction.
-
Stir the mixture at room temperature.
-
-
Reaction Execution & Workup:
-
Monitor the reaction by TLC or NMR until the starting boronic acid is consumed (typically a few hours to overnight).
-
Filter off the drying agent and wash with the solvent.
-
Remove the solvent under reduced pressure. The resulting crude pinacol ester is often pure enough to be used directly in the Suzuki coupling (Protocol 1, using the ester in place of the acid). If necessary, it can be purified by recrystallization or chromatography on silica gel.
-
References
- Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Publishing.
- Protodeboron
- The proposed mechanism for protodeboronation of arylboronic acids.
- In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–
- Catalytic efficiency of Cu-MOFs: HKUST-1 and CuBDC for the protodeboronation of aryl boronic acids. RSC Publishing.
- Protodeboron
- Development of Organic Transformations Based on Protodeboronation.
- Base-promoted silver-catalyzed protodeboronation of arylboronic acids and esters. RSC Advances.
- Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion.
- Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society.
- Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. LJMU Research Online.
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Minimizing protodeboronation side reactions of 3-Carboxyphenylboronic acid. Benchchem.
- Base-Promoted Protodeboronation of 2,6-Disubstituted Arylboronic Acids. The Journal of Organic Chemistry.
- Bulky ligands promote palladium-catalyzed protodeboron
- Preventing debromination in Suzuki coupling of bromo-imidazoles. Benchchem.
- Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Protodeboronation of Tertiary Boronic Esters: Asymmetric Synthesis of Tertiary Alkyl Stereogenic Centers. School of Chemistry | University of Bristol.
- Suzuki–Miyaura Coupling. Synthetic Methods in Drug Discovery: Volume 1.
- Protodeboronation of Tertiary Boronic Esters: Asymmetric Synthesis of Tertiary Alkyl Stereogenic Centers. Journal of the American Chemical Society.
- Impact of base and solvent choice on 2-Chloropyridine-3-boronic acid reactions. Benchchem.
- Bulky phosphine ligands promote palladium-catalyzed protodeboron
- Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboron
- Bulky ligands promote palladium-catalyzed protodeboronation.
- The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University.
- A mechanistic proposal for the protodeboronation of neat boronic acids: boronic acid mediated reaction in the solid st
- Electrophilic Displacement Reactions. XI. Solvent Isotope Effects in the Protodeboronation of Areneboronic Acids. Journal of the American Chemical Society.
- Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investig
- Boronic Acid Warehouse Storage: Solutions & Supply Options. Cubework.
- (3-Cyano-5-cyclopropyl-2-methylphenyl)boronic acid. ChemScene.
- Chemical Storage Safety: Acids, Bases & Solvents Best Practices. ISC Sales.
- Mastering Chemical Storage: Best Practices for Safer Labs and Empowered Teams. C&EN.
- Boronic acid, [5-[(cyclopropylamino)carbonyl]-2-methylphenyl]-. CymitQuimica.
- 5-Formyl-2-methylphenylboronic acid pinacol ester. Frontier Specialty Chemicals.
- Chemical Storage Guide. University of California, Riverside.
- Safe Working Practices: Storing Acids. Safety Storage Systems.
- Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH−Rate Profiles, Autoc
- 2-(cyclopropylmethoxy)-5-methylphenylboronic acid. Fluorochem.
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Catalytic efficiency of Cu-MOFs: HKUST-1 and CuBDC for the protodeboronation of aryl boronic acids - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04172D [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. books.rsc.org [books.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Bulky ligands promote palladium-catalyzed protodeboronation - American Chemical Society [acs.digitellinc.com]
- 14. aspuru.substack.com [aspuru.substack.com]
- 15. Yoneda Labs [yonedalabs.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. 5-Formyl-2-methylphenylboronic acid pinacol ester | Boronic Esters [frontierspecialtychemicals.com]
- 18. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 19. cubework.com [cubework.com]
- 20. alliancechemical.com [alliancechemical.com]
- 21. wichita.edu [wichita.edu]
Troubleshooting sluggish or incomplete Suzuki-Miyaura coupling reactions.
Technical Support Center: Suzuki-Miyaura Coupling Reactions
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for Suzuki-Miyaura coupling reactions. This guide is designed to provide in-depth troubleshooting for common issues encountered in the lab, from sluggish or incomplete reactions to unexpected side products. Our approach is rooted in a deep understanding of the reaction mechanism, offering practical, field-tested solutions to get your chemistry back on track.
Part 1: The Troubleshooting Workflow: A Systematic Approach
Before diving into specific issues, it's crucial to have a systematic approach to troubleshooting. A stalled reaction is a puzzle with multiple potential culprits. The following workflow provides a logical sequence for diagnosing and resolving the problem.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Methods for removing residual boronic acid and boron-based impurities post-reaction.
The following guide is designed as a specialized Technical Support Center resource. It prioritizes actionable, high-precision protocols over general textbook descriptions, tailored for researchers requiring immediate solutions for impurity removal.
Topic: Elimination of Residual Boronic Acids & Pinacol Esters Ticket Type: Advanced Troubleshooting & Protocol Optimization Status: Active Guide
The Core Challenge: Why is Boron "Sticky"?
In Suzuki-Miyaura couplings and borylation reactions, residual organoboron species are persistent contaminants. Their removal is complicated by three factors:
-
Amphiphilicity: Many boronic acids (and especially pinacol esters) are soluble in both organic and aqueous media, defeating standard extraction.
-
Pinacol Stability: The pinacol ligand is kinetically inert to hydrolysis, often surviving standard acidic/basic workups.
-
Genotoxicity: Regulatory bodies (EMA/FDA) classify many boronic acids as Potential Genotoxic Impurities (PGIs), requiring removal to low ppm levels.
Decision Matrix: Selecting Your Protocol
Do not apply a "one-size-fits-all" workup. Use this logic flow to select the method that matches your substrate's stability and the impurity's nature.
Figure 1: Decision matrix for selecting the optimal boron removal strategy based on impurity type and scale.
Detailed Protocols
Method A: The Sorbitol Complexation (The "Sugar Wash")
Best For: Removing lipophilic Pinacol esters (Ar-BPin) without chromatography. Mechanism: Sorbitol (a cheap, acyclic polyol) displaces the pinacol ligand in a biphasic system. The resulting sorbitol-boronate complex is highly water-soluble and partitions into the aqueous phase, while the pinacol stays in the organic phase (but is separated from the boron).
Protocol:
-
Preparation: Prepare a 1.0 M D-Sorbitol / 1.0 M Na₂CO₃ aqueous solution. (Dissolve 18.2 g sorbitol and 10.6 g Na₂CO₃ in 100 mL water).
-
Dilution: Dilute your crude reaction mixture with an organic solvent (Et₂O, EtOAc, or DCM).
-
Extraction: Add the Sorbitol/Carbonate solution (approx. 1:1 volume ratio to organic phase) to the separatory funnel.
-
Agitation: Shake vigorously for 5–10 minutes. Note: Pinacol hydrolysis is an equilibrium process; vigorous mixing is required to drive the boron into the aqueous layer.
-
Separation: Drain the aqueous layer (contains the Boron-Sorbitol complex).
-
Repeat: Perform a second wash with fresh Sorbitol/Carbonate solution to ensure >98% removal.
-
Final Wash: Wash organic layer once with water or brine to remove residual sugar.
Why it works: The equilibrium constant for boronic acid binding to sorbitol is orders of magnitude higher than for pinacol in aqueous base [1].
Method B: Oxidative Workup (Destructive Removal)
Best For: Stable biaryl products where the impurity is unreacted aryl-boronic acid. Mechanism: Hydrogen peroxide oxidizes the C-B bond, converting the boronic acid impurity into a phenol (Ar-OH).[1] The phenol is then deprotonated by base (Ar-O⁻) and washes into the aqueous layer.
Protocol:
-
Cooling: Cool the crude reaction mixture (still in THF/Dioxane) to 0°C.
-
Oxidation: Add 30% H₂O₂ (approx. 1–2 mL per mmol of boron) dropwise. Caution: Exothermic.
-
Basification: Add 3N NaOH (2–3 equiv). Stir at room temperature for 20–30 minutes.
-
Verification: Check TLC. The boronic acid spot should disappear (converted to phenol).
-
Extraction: Dilute with EtOAc/Water.
-
Partition:
-
Aqueous Layer: Contains the Phenolate (Ar-O⁻ Na⁺) and Borates.
-
Organic Layer: Contains your Biaryl Product.
-
-
Wash: Wash organics with 1N NaOH (2x) to ensure all phenol is removed, then Brine (1x).
Critical Warning: Do not use this method if your product contains thioethers, free amines, or aldehydes, as they will oxidize.
Method C: Polymer-Supported Scavenging
Best For: High-throughput screening (HTS), small scales (<100 mg), or late-stage pharmaceutical purification (GLP/GMP). Materials: DEAM-PS (Diethanolaminomethyl polystyrene) or PS-Trisamine.
Protocol:
-
Selection: Calculate the loading of the resin (typically 1.0–3.0 mmol/g). Use 2–3 equivalents of resin relative to the estimated boron impurity.
-
Solvent Swap: Ensure the crude mixture is dissolved in a solvent compatible with the resin (THF, DCM, or DMF). Avoid MeOH if using DEAM resin (can compete).
-
Incubation: Add resin to the vial/flask. Shake or stir gently (orbital shaker preferred to avoid grinding resin beads) for 2–4 hours.
-
Filtration: Filter through a fritted cartridge or Celite pad.
-
Rinse: Wash the resin cake with THF. The filtrate contains the purified product.
Data on Efficiency:
| Resin Type | Target Impurity | Time to Equilibrium | Removal Efficiency |
|---|---|---|---|
| DEAM-PS | Boronic Acids | 1–2 Hours | >95% |
| PS-Trisamine | Boronic Acids/Electrophiles | 4–6 Hours | ~85% |
| MP-Carbonate | Acidic Boron Species | 2 Hours | ~90% |
Troubleshooting & FAQ
Q1: I used the Sorbitol wash, but I still see a spot on TLC.
-
Diagnosis: Pinacol is distinct from the boronic acid. The Sorbitol wash removes the Boron atom (as a complex), but it releases free Pinacol (the diol) back into your organic layer.
-
Solution: Pinacol itself is often UV-inactive but stains with KMnO4/Vanillin. If the boron is gone (check via ¹¹B NMR or mass spec), the remaining spot is likely just free pinacol. Free pinacol is volatile; it can often be removed by high-vacuum drying or sublimation, or it will wash out during silica chromatography (it is quite polar).
Q2: My product is a base-sensitive ester. Can I use these methods?
-
Risk: Method A (Sorbitol) and Method B (Oxidation) both require basic conditions (pH > 10).
-
Fix: Use Method C (Scavenging) with a neutral resin or Method D (DEA Precipitation) in non-aqueous conditions.
-
DEA Precipitation: Dissolve crude in Et₂O (anhydrous). Add 1 equiv of Diethanolamine. The DEA-Boronate complex usually precipitates as a white solid/oil. Filter it off. The supernatant is neutral.
-
Q3: I am developing a drug candidate. What are the limits for Boron?
-
Context: Boronic acids are Class 2 or 3 solvents/impurities depending on toxicity, but many are Ames positive (mutagenic).
-
Target: Generally, you must demonstrate clearance to < 10–100 ppm depending on the daily dose.
-
Validation: Do not rely on TLC. Use ICP-MS (Inductively Coupled Plasma Mass Spectrometry) for quantitative boron analysis in the final API.
Q4: The boronic acid is streaking on my silica column.
-
Cause: Boronic acids interact with the silanols (Si-OH) on the silica gel.
-
Fix: Add 1–5% Triethylamine to your eluent. This blocks the acidic sites on the silica. Alternatively, use "Method A" before the column to remove the bulk of the boron.
Visualizing the Sorbitol Mechanism
Understanding the phase transfer is critical for troubleshooting the "Sugar Wash."
Figure 2: Phase transfer mechanism. The lipophilic Ar-BPin is hydrolyzed; the Boron is trapped by Sorbitol in the water, while the empty Pinacol ligand remains in the organic layer.
References
-
Aggarwal, V. K., et al. (2010). Purification of Boronic Esters: A Simple and Effective Method for the Removal of Pinacol. Angewandte Chemie International Edition.[2]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews.
-
Genentech Process Chemistry. (2011). Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs.[3] Organic Process Research & Development.
-
Biotage Application Note. Removal of Boronic Acids using Polymer Supported Scavengers.
-
Hall, D. G. (Ed.).[2] (2011).[2][3] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.[4]
Sources
- 1. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reddit.com [reddit.com]
- 3. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 4. Boronic Acid Modified Polymer Nanoparticles for Enhanced Bacterial Deactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
Enhancing reaction efficiency through automated feedback and optimization platforms.
Technical Support Center: Automated Reaction Optimization & Self-Driving Labs
Current Status: Online Operator: Senior Application Scientist (Automated Synthesis Division) Ticket Subject: Enhancing Reaction Efficiency via Closed-Loop Feedback
Executive Overview: The "Self-Driving" Paradigm
Welcome to the technical support hub for autonomous chemical discovery. You are likely operating a "closed-loop" system—a setup where a robotic platform (e.g., Chemspeed, Opentrons, or custom flow reactors) executes experiments, analyzes them (LC/MS, HPLC), and feeds the data into a machine learning algorithm (typically Bayesian Optimization) to design the next set of conditions.
The Goal: Maximize an objective function (Yield, Selectivity, or E-Factor) with minimal experimental iterations. The Reality: These systems are complex integration points of fluidics, analytical chemistry, and code. Failures usually occur at the interfaces of these three domains.
Troubleshooting Module: Hardware & Fluidics (The "Hands")
Issue 1: "My optimization run aborted due to reactor over-pressurization or clogging."
-
Diagnosis: Automated platforms often push concentration limits to maximize throughput. In flow chemistry, this leads to precipitation in mixing T-junctions or back-pressure regulators (BPRs).
-
The Causality: The algorithm does not "know" solubility limits unless explicitly constrained. It may suggest a high-concentration/low-temperature node that is chemically valid but physically impossible.
-
Resolution Protocol:
-
Solubility Mapping: Before the closed-loop run, perform a "Solubility Boundary" test. Define the maximum concentration (
) for your most insoluble reagent at the lowest operating temperature ( ). -
Hardware Interlock: Install an inline filter (2–10 µm) before the BPR.
-
Algorithmic Constraint: Hard-code a "penalty" into your objective function for conditions approaching saturation, or set a strict boundary in your search space.
-
Issue 2: "Replicate variance is high (>5%), confusing the ML model."
-
Diagnosis: Inconsistent dosing or residence times.
-
The Causality: In liquid handling, viscosity changes (e.g., moving from MeCN to DMSO) alter aspiration accuracy. In flow, gas bubbles (cavitation) from high flow rates change the actual reactor volume.
-
Resolution Protocol:
-
Liquid Classes: Calibrate specific "Liquid Classes" for every solvent. Do not use "Water" settings for DMSO.
-
System Priming: Implement a "Dummy Run" (3 reactor volumes) at the start of every campaign to reach thermal and hydrodynamic equilibrium.
-
Troubleshooting Module: The Algorithmic "Brain" (Bayesian Optimization)
Issue 3: "The system is stuck in a local minimum (yield isn't improving)."
-
Diagnosis: The algorithm is "over-exploiting" known good areas rather than "exploring" new ones.
-
The Causality: The Acquisition Function —the logic that decides what to try next—is likely set to "Probability of Improvement" (PI) or a greedy "Expected Improvement" (EI) with low exploration weight.
-
Resolution Protocol:
-
Switch Strategy: Change the acquisition function to Upper Confidence Bound (UCB) . UCB explicitly adds a parameter (
) to value uncertainty. -
Logic:
. This forces the robot to test areas where the error bars ( ) are huge, potentially finding a better global maximum.
-
Issue 4: "The model is oscillating wildly or suggesting nonsense conditions."
-
Diagnosis: "Garbage In, Garbage Out." The analytical noise is higher than the signal the model expects.
-
The Causality: If your LC/MS error is
but the model predicts improvements of , the model is fitting noise (overfitting). -
Resolution Protocol:
-
Gaussian Process (GP) Noise Prior: Manually increase the "noise" hyperparameter in your Gaussian Process kernel. This tells the AI, "Trust the trend, not the exact data point."
-
Triplicate Sampling: If throughput allows, program the robot to run
for every suggested condition and feed the mean to the model.
-
Visualization: The Closed-Loop Logic
The following diagram illustrates the data flow and decision gates in a robust self-driving lab.
Caption: Figure 1. The iterative cycle of a Bayesian Optimization workflow. Note the critical "Stop" gate where convergence is evaluated against the cost of further experimentation.
Standard Operating Procedure (SOP): Initializing a Bayesian Run
Objective: To set up a self-validating optimization campaign for a C-N coupling reaction.
Step 1: Define the Search Space (The "Bounds") Do not give the robot infinite freedom. Define strict bounds based on chemical intuition.
-
Temperature: 20°C to 100°C (Limit determined by solvent boiling point).
-
Catalyst Loading: 0.5 mol% to 5.0 mol%.
-
Residence Time: 2 min to 20 min.
Step 2: The "Seed" Data (Cold Start Problem) A Bayesian model cannot start from zero.
-
Action: Generate 5–10 random experiments using a Latin Hypercube Sampling (LHS) method.
-
Why: LHS ensures the initial points are spread maximally across the search space, preventing the model from getting biased early on.
Step 3: Analytical Calibration (The "Truth")
-
Internal Standard: Always spike the reaction mixture with a non-reactive internal standard (e.g., Biphenyl).
-
Calibration Curve: Run a 5-point calibration curve before the robot takes over.
-
Check: If
, do not start the autonomous run.
Step 4: Execution & Monitoring
-
Launch the optimization loop.
-
Monitor: Watch the "Hyperparameter Length Scale." If this value drops to near zero, the model is overfitting (treating every point as unique/disconnected).
Comparative Data: Acquisition Functions
Select the right mathematical strategy for your specific chemical problem.
| Acquisition Function | Best Use Case | Pros | Cons |
| Expected Improvement (EI) | Standard Optimization | Balanced exploration/exploitation. | Can get stuck in local minima if initial data is sparse. |
| Probability of Improvement (PI) | High-Cost Reagents | Very conservative; saves money. | Highly greedy; often misses the global optimum. |
| Upper Confidence Bound (UCB) | "Dark" Chemical Space | Aggressive exploration of unknown areas. | Requires many iterations; may "waste" reagents on bad conditions. |
| Thompson Sampling (TS) | Parallel Batch Screening | Great for running 96-well plates simultaneously. | Computationally heavier for continuous variables. |
References
-
Shields, B. J., et al. (2021).[1][2][3][4] Bayesian reaction optimization as a tool for chemical synthesis.[1][3][4] Nature, 590, 89–96.[1][2][3][4] [Link]
-
Aspuru-Guzik, A., et al. (2024).[5] Self-Driving Laboratories for Chemistry and Materials Science.[6][7] Chemical Reviews, 124(16), 9633–9732.[5] [Link]
-
Coley, C. W., et al. (2019). Autonomous discovery in the chemical sciences part I: Progress. Angewandte Chemie International Edition, 58(17), 5524–5543. [Link]
-
Bédard, A.-C., et al. (2018).[8] Reconfigurable system for automated optimization of diverse chemical reactions. Science, 361(6408), 1220–1225. [Link]
Sources
- 1. Bayesian reaction optimization as a tool for chemical synthesis | NSF Public Access Repository [par.nsf.gov]
- 2. 58. Bayesian reaction optimization as a tool for chemical synthesis – The Doyle Group [doyle.chem.ucla.edu]
- 3. Bayesian reaction optimization as a tool for chemical synthesis - Ben Shields [b-shields.github.io]
- 4. Bayesian reaction optimization as a tool for chemical synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Self-Driving Laboratories for Chemistry and Materials Science - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. AI for Discovery and Self-Driving Labs [matter.toronto.edu]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
5-Cyclopropyl-2-methylphenylboronic acid vs. its pinacol boronate ester in cross-coupling.
This guide provides an in-depth technical comparison between 5-Cyclopropyl-2-methylphenylboronic acid and its pinacol boronate ester derivative. It is designed for medicinal chemists and process development scientists optimizing cross-coupling workflows.
Executive Verdict: The "Slow-Release" Advantage
For the specific scaffold of 5-cyclopropyl-2-methylphenyl , the Pinacol Boronate Ester is the superior reagent for robust process chemistry, despite its lower atom economy.
Why? The ortho-methyl group creates significant steric strain around the boron center. While this steric bulk hinders transmetallation, it paradoxically accelerates protodeboronation (C-B bond cleavage) in the free boronic acid under basic conditions. The pinacol ester acts as a "reservoir," slowly hydrolyzing in situ to release the active boronic acid species. This maintains a low steady-state concentration of the unstable acid, minimizing decomposition pathways while sustaining the cross-coupling cycle.
Part 1: Chemical Profile & Structural Analysis
1. The Ortho-Methyl Effect (Steric Penalty)
The 2-methyl substituent is the critical feature governing reactivity.
-
In Boronic Acids: The ortho-methyl group forces the -B(OH)
moiety out of planarity with the aromatic ring. This reduces -orbital conjugation and destabilizes the C-B bond, making it highly susceptible to base-catalyzed protodeboronation (yielding the byproduct 1-cyclopropyl-4-methylbenzene). -
In Pinacol Esters: The bulky pinacol backbone locks the boron into a more rigid conformation. The ester oxygen lone pairs are less available for donation, making the boron center less Lewis acidic and more resistant to premature base attack.
2. The Cyclopropyl Moiety (Stability)
The 5-cyclopropyl group acts as a weak electron donor via hyperconjugation.
-
Risk: Cyclopropyl rings are generally stable in standard Pd(0) cross-coupling. However, they are sensitive to radical pathways (often seen with unoptimized Ni-catalysis or photoredox) and strong Lewis acids , which can trigger ring-opening.
-
Guidance: Avoid radical initiators. Standard Suzuki-Miyaura conditions (Pd(II)/Base) are perfectly compatible.
Part 2: Performance Comparison
The following data summarizes the trade-offs between the two forms.
| Feature | Boronic Acid (Free Acid) | Pinacol Boronate Ester (Bpin) |
| CAS Number | 2225169-06-0 | Derivative of 2225169-06-0 |
| Atom Economy | High (Active species) | Low (Loss of pinacol = mass waste) |
| Crystallinity | Variable (often waxy/hygroscopic) | High (typically crystalline solids) |
| Solubility | High in MeOH/EtOH; Low in Toluene/DCM | Excellent in Toluene, THF, DCM, EtOAc |
| Silica Stability | Poor (Streaks, dehydrates to boroxine) | Excellent (Stable to flash chromatography) |
| Reaction Kinetics | Fast onset (Instant transmetallation) | Lag phase (Requires hydrolysis first) |
| Side Reactions | High risk of Protodeboronation | Low risk (Slow release mechanism) |
| Storage | Requires 4°C, desiccated (anhydride formation) | Ambient temperature, shelf-stable |
Critical Mechanistic Insight: The Hydrolysis Requirement
Pinacol esters do not transmetallate directly. They must first hydrolyze to the boronic acid (or form a hydroxo-boronate species) in the presence of water and base.[1]
-
Implication: You must include water in your solvent system (e.g., Toluene/Water 4:1) when using the ester.[2][3][4][5][6][7] Anhydrous conditions will fail.
Part 3: Mechanistic Visualization
The diagram below illustrates the "Reservoir Effect" of the pinacol ester, highlighting why it protects the ortho-substituted substrate from decomposition.
Caption: The Pinacol Ester (blue) acts as a slow-release capsule. Direct use of the Acid (red) risks rapid decomposition (black) before the Palladium catalyst can engage it.
Part 4: Experimental Protocols
Protocol A: Synthesis of the Pinacol Ester (Miyaura Borylation)
Use this if you are starting from 2-bromo-4-cyclopropyl-1-methylbenzene.
-
Reagents: Aryl Bromide (1.0 eq), Bis(pinacolato)diboron (
, 1.1 eq), KOAc (3.0 eq), Pd(dppf)Cl (0.03 eq). -
Solvent: 1,4-Dioxane (degassed).
-
Procedure:
-
Combine solids in a reaction vial. Purge with
or Ar. -
Add dioxane (0.2 M concentration relative to bromide).
-
Heat to 90°C for 4–12 hours. Monitor by LCMS (look for M+H of ester).
-
Workup: Dilute with EtOAc, wash with water/brine. Dry over
. -
Purification: Flash chromatography (Hexanes/EtOAc). The pinacol ester is stable on silica.
-
Protocol B: Optimized Cross-Coupling (Suzuki-Miyaura)
Designed for sterically hindered ortho-methyl substrates.
-
Catalyst System: Pd(OAc)
+ SPhos (Buchwald's ligand is essential here to overcome the ortho-methyl steric barrier). -
Base:
(Tribasic potassium phosphate) – provides gentle buffering to minimize deboronation. -
Solvent: Toluene : Water (4:1 ratio). Crucial: The water is necessary to hydrolyze the pinacol ester.
-
Procedure:
-
Charge: Aryl Halide (1.0 eq), Pinacol Ester (1.2 eq) , Pd(OAc)
(0.02 eq), SPhos (0.04 eq), (2.0 eq). -
Solvent: Add Toluene/Water mix (degassed).
-
Temp: Heat to 100°C vigorously stirring (biphasic mixture requires mixing).
-
Time: Typically 2–6 hours.
-
Note: If using the Free Boronic Acid instead, reduce temperature to 60°C and add the acid in portions to prevent decomposition.
-
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[8] Chemical Reviews.[9] Link
-
Barder, T. E., et al. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. (SPhos usage for hindered substrates). Journal of the American Chemical Society. Link
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki-Miyaura Coupling. (Protodeboronation mechanisms).[3][5][10] Chemical Society Reviews.[9] Link
-
ChemScene. (n.d.). (3-Cyano-5-cyclopropyl-2-methylphenyl)boronic acid Product Page.[11] (Structural analog data). Link
Sources
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
- 4. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 5. scientificupdate.com [scientificupdate.com]
- 6. researchgate.net [researchgate.net]
- 7. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 5-Formyl-2-methylphenylboronic acid pinacol ester | Boronic Esters [frontierspecialtychemicals.com]
- 10. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemscene.com [chemscene.com]
Beyond Simmons-Smith: A Comparative Technical Guide to Cyclopropanation Reagents
Executive Summary
For decades, the Simmons-Smith reaction (Zn-carbenoid) has served as the bedrock of cyclopropanation.[1][2] However, its reliance on pyrophoric reagents (Et₂Zn) and stoichiometric waste limits its utility in modern, green, and enantioselective synthesis.
This guide objectively compares the standard Simmons-Smith protocol against three high-performance alternatives: Transition Metal-Catalyzed Diazo Decomposition (Rh/Fe/Co) , Sulfoxonium Ylides (Corey-Chaykovsky) , and Biocatalytic Heme-Carbenoids . We analyze these reagents based on electronic demand, stereocontrol mechanisms, and scalability, providing actionable protocols for immediate implementation.
The Landscape: Reagent Selection by Substrate Electronics
The choice of reagent is primarily dictated by the electronic nature of the alkene substrate.
| Reagent Class | Active Species | Primary Substrate Scope | Key Advantage | Key Limitation |
| Simmons-Smith | Iodomethylzinc iodide (Zn-Carbenoid) | Electron-Rich Alkenes (Allylic alcohols) | Stereospecific; Chelation control | Hazardous reagents; Poor atom economy |
| Rh/Cu Catalysis | Electrophilic Metal-Carbene | Electron-Rich to Neutral Alkenes | High TON; Excellent enantiocontrol | Cost (Rh); Diazo handling risks |
| Fe/Co Catalysis | Radical-type Metal-Carbene | Styrenes; Polysubstituted Alkenes | Earth-abundant; Unique regioselectivity | Radical pathway may erode stereospecificity |
| Sulfur Ylides | Nucleophilic Carbanion | Electron-Deficient Alkenes (Enones) | Complementary scope to metal carbenes | 1,2-addition side reactions (Epoxidation) |
| Biocatalysis | Heme-Carbenoid (P450) | Styrenes; Vinyl arenes | Unparalleled stereoselectivity (>99% ee) | Substrate specificity; Enzyme stability |
Technical Deep Dive: The Alternatives
A. Transition Metal Catalysis: The Rhodium vs. Iron Debate
While Rhodium (Rh) remains the gold standard for enantioselectivity, Iron (Fe) has emerged as a sustainable competitor with distinct mechanistic properties.
-
Rhodium (Rh₂esp₂ / Rh₂DOSP₄): Operates via a concerted asynchronous mechanism. It preserves the stereochemistry of the starting alkene (stereospecific).[1][2]
-
Performance:
is capable of TON > 100,000 due to its chelating bis-carboxylate ligands which prevent ligand exchange.
-
-
Iron (Fe-Porphyrins): Often operates via a stepwise radical mechanism. This allows for the cyclopropanation of sterically hindered or electron-deficient substrates that Rh fails to convert, but it may lead to thermodynamic equilibration of the product (loss of alkene geometry).
B. Nucleophilic Cyclopropanation: Corey-Chaykovsky
Unlike the electrophilic carbenoids above, sulfur ylides are nucleophilic.[3] This method is indispensable for Michael acceptors (α,β-unsaturated ketones/esters).
-
Mechanism:[1][3][4][5][6][7][8][9][10] 1,4-conjugate addition forming a betaine intermediate, followed by intramolecular ring closure and expulsion of DMSO.
-
Selectivity: Thermodynamically controlled, overwhelmingly favoring the trans-cyclopropane.
Decision Framework & Mechanism Visualization
The following diagrams illustrate the selection logic and mechanistic divergence between these methods.
Caption: Reagent selection logic based on substrate electronics and stereochemical requirements.
Caption: Divergence in mechanistic pathways between Rhodium (concerted) and Iron (stepwise) catalysis.
Experimental Protocols
Protocol A: High-Efficiency Rhodium-Catalyzed Cyclopropanation
Target: Electron-rich alkenes requiring high diastereoselectivity.
Reagent:
-
Preparation: In a flame-dried Schlenk flask under
, dissolve the alkene (1.0 equiv) and (0.1 mol%) in anhydrous DCM (0.5 M). -
Addition: Dissolve the diazo compound (e.g., methyl phenyldiazoacetate, 1.2 equiv) in DCM. Add this solution dropwise via syringe pump over 1 hour.
-
Causality: Slow addition maintains a low steady-state concentration of the diazo species, preventing homocoupling (carbene dimerization) which is the primary side reaction.
-
-
Completion: Stir for an additional 30 minutes. The solution should turn from green (active catalyst) to slightly brown.
-
Workup: Concentrate in vacuo. Purify via silica gel chromatography.
-
Note: Unlike Zn-carbenoids, no acidic quench is required, preserving acid-sensitive functional groups.
-
Protocol B: Iron-Porphyrin Catalyzed Cyclopropanation
Target: Sustainable synthesis; Styrenes.[11]
Reagent:
-
Setup: Charge a flask with
(1-2 mol%) and the alkene (1.0 equiv). Purge with Argon. -
Solvent: Add Toluene (degassed). Iron carbenoids are often more stable in non-polar aromatic solvents than in DCM.
-
Reaction: Add Ethyl Diazoacetate (EDA) (1.2 equiv) slowly at room temperature.
-
Observation: Evolution of
gas bubbles indicates active carbene formation.
-
-
Workup: Filter through a pad of celite to remove the iron catalyst. Concentrate and purify.
Protocol C: Corey-Chaykovsky (Sulfur Ylide)
Target: Enones (Electron-deficient). Reagent: Trimethylsulfoxonium Iodide (TMSOI).
-
Ylide Formation: To a suspension of NaH (1.2 equiv, 60% dispersion washed with hexane) in dry DMSO, add TMSOI (1.2 equiv) portion-wise at room temperature.
-
Safety: Evolution of
gas. Ensure proper venting. Stir until the solution becomes clear (formation of dimethylsulfoxonium methylide).
-
-
Addition: Add the enone (1.0 equiv) dissolved in DMSO dropwise.
-
Reaction: Heat to 50°C for 2-4 hours.
-
Mechanism Check: If the reaction is kept too cold, the betaine intermediate may form but fail to ring-close. Heat promotes the expulsion of DMSO.
-
-
Quench: Pour into ice-cold water and extract with
.
Emerging Technologies: Flow & Biocatalysis
Continuous Flow Diazomethane Generation
Handling isolated diazomethane is dangerous. Flow chemistry allows for the in situ generation and consumption of diazomethane, mitigating explosion risks.
-
System: A dual-stream reactor. Stream A contains
-methyl- -nitroso-p-toluenesulfonamide (Diazald) and alkene. Stream B contains KOH/MeOH. -
Process: Streams mix in a coil reactor; diazomethane is generated and immediately reacts with the alkene (often Pd-catalyzed) before exiting the system.
Biocatalytic Upgrading
Engineered Cytochrome P450 enzymes (e.g., P450-BM3 variants) utilize heme-iron to transfer carbenes.
-
Advantage: Can achieve trans-(1S, 2S) selectivity with >99% de and ee, a feat difficult for small-molecule iron catalysts.
-
Protocol: Reactions are run in aqueous buffer (KPi, pH 8.0) using whole cells or lysate, with
as a reductant to generate the active Fe(II) species.
References
-
Du Bois, J., et al. (2004). "Rh2(esp)2: A Highly Efficient Catalyst for C-H Insertion and Cyclopropanation." Journal of the American Chemical Society. [Link]
-
Chirik, P. J., et al. (2016). "Iron-Catalyzed Intermolecular Cyclopropanation of Olefins." Science. [Link]
-
Aggarwal, V. K., et al. (2003). "Catalytic Asymmetric Synthesis of Cyclopropanes via Sulfur Ylides." Accounts of Chemical Research. [Link]
-
Arnold, F. H., et al. (2013). "Highly Stereoselective Biocatalytic Cyclopropanation." Science. [Link]
-
Kappe, C. O., et al. (2015). "Continuous Flow Generation and Reactions of Diazomethane." Reaction Chemistry & Engineering. [Link]
Sources
- 1. Regioselective Simmons–Smith-type cyclopropanations of polyalkenes enabled by transition metal catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]
- 4. Corey-Chaykovsky Reaction [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Biocatalytic and Biomimetic Catalysis for Intermolecular Cyclopropanation of Olefins: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metal-catalyzed cyclopropanations - Wikipedia [en.wikipedia.org]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. Regioselective Simmons–Smith-type cyclopropanations of polyalkenes enabled by transition metal catalysis - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
Reactivity comparison: 5-Cyclopropyl-2-methylphenylboronic acid vs. other organoboron reagents.
This guide provides an in-depth technical analysis of 5-Cyclopropyl-2-methylphenylboronic acid , a specialized organoboron reagent used in the synthesis of sterically demanding and lipophilic pharmaceutical intermediates (e.g., kinase inhibitors).
The following content is structured to serve as a direct operational manual for medicinal chemists and process engineers.
Executive Summary & Structural Logic
Compound Class: Sterically Hindered, Electron-Rich Aryl Boronic Acid. Primary Application: Suzuki-Miyaura Cross-Coupling for the installation of the 2-methyl-5-cyclopropylphenyl moiety.
This reagent presents a unique reactivity dichotomy:
-
The Ortho-Methyl Effect (Pos 2): Introduces significant steric strain, retarding the transmetallation step in the catalytic cycle and necessitating specialized phosphine ligands.
-
The Meta-Cyclopropyl Effect (Pos 5): Increases lipophilicity (
contribution) and electron density without imposing direct steric hindrance on the boron center. Unlike cyclopropylboronic acid (an alkyl boronate), this reagent retains the stability of an aryl boronate.
Structural Reactivity Map
The following diagram illustrates the competing forces governing the reactivity of this molecule.
Figure 1: Structural analysis highlighting the antagonistic relationship between the steric ortho-methyl group and the reactive boron center.
Comparative Performance Analysis
The following table contrasts 5-Cyclopropyl-2-methylphenylboronic acid against standard benchmarks. Data is synthesized from kinetic trends of ortho-substituted aryl boronates.
Table 1: Reactivity & Stability Comparison
| Feature | 5-Cyclopropyl-2-methylphenylboronic Acid | Phenylboronic Acid (Standard) | 2-Methylphenylboronic Acid (Steric Analog) | Cyclopropylboronic Acid (Alkyl Analog) |
| Reactivity (Transmetallation) | Low (Sterically hindered) | High | Low | Moderate |
| Protodeboronation Risk | Moderate (Accelerated by steric relief) | Low | Moderate | High (Unstable) |
| Ligand Requirement | High (Requires Buchwald Ligands) | Low (PPh3 is sufficient) | High | Specialized (e.g., Tricyclohexylphosphine) |
| Metabolic Stability (Product) | High (Blocked metabolic soft spot) | Low (Prone to oxidation) | Moderate | Moderate |
| Handling | Solid, Stable at RT | Solid, Stable | Solid, Stable | Waxy/Unstable (Often used as ester) |
Key Insights for Process Optimization:
-
Vs. Phenylboronic Acid: You cannot simply swap these reagents. The 2-methyl group increases the energy barrier for the palladium(II)-aryl complex to align with the boronate. Standard conditions (
/ ) will likely fail or stall. -
Vs. Cyclopropylboronic Acid: This reagent is far superior in handling. Cyclopropylboronic acid is prone to rapid protodeboronation and oxidation. By anchoring the cyclopropyl group to the phenyl ring (at the meta position), you gain the structural motif without the handling instability of an alkyl boronic acid.
Experimental Protocols
Protocol A: High-Efficiency Suzuki-Miyaura Coupling
Rationale: To overcome the ortho-methyl steric hindrance, we utilize SPhos or XPhos . These electron-rich, bulky biaryl phosphine ligands facilitate the oxidative addition of the aryl halide and, crucially, create a spacious pocket that accommodates the ortho-substituted boronate during transmetallation.
Reagents:
-
Aryl Halide (1.0 equiv)
-
5-Cyclopropyl-2-methylphenylboronic acid (1.2 - 1.5 equiv)
-
Catalyst:
(1-2 mol%) or -
Ligand: SPhos (2-4 mol%) (Ratio Pd:Ligand = 1:2)
-
Base:
(3.0 equiv) (Anhydrous preferred for sensitive substrates) -
Solvent: Toluene/Water (10:1) or 1,4-Dioxane/Water (4:1)
Step-by-Step Methodology:
-
Charge: In a reaction vial equipped with a stir bar, add the aryl halide, boronic acid,
, SPhos, and . -
Inert: Seal the vial and purge with Argon or Nitrogen for 5 minutes. (Oxygen inhibits the active Pd(0) species).
-
Solvate: Add degassed solvent (Toluene/Water) via syringe.
-
Heat: Heat the reaction to 100°C for 4–12 hours.
-
Checkpoint: Monitor by LCMS. The ortho-methyl group slows the reaction; do not terminate early.
-
-
Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over
. -
Purification: Flash column chromatography.
-
Note: The cyclopropyl group increases lipophilicity. Expect the product to elute later than non-cyclopropyl analogs in reverse-phase, or earlier in normal phase (hexane/EtOAc).
-
Protocol B: Troubleshooting Protodeboronation
If the major byproduct is 1-cyclopropyl-4-methylbenzene (the protodeboronated species), the reaction temperature is too high or the base is too strong.
Corrective Action:
-
Switch Base: Use
or instead of strong alkoxides. -
Solvent Switch: Use n-Butanol or THF (anhydrous conditions with CsF).
-
Add Water Scavenger: Add molecular sieves if the mechanism is hydrolytic.
Mechanistic Visualization (Decision Tree)
Use this logic flow to select the correct conditions based on your electrophile.
Figure 2: Ligand and catalyst selection strategy based on the steric demand of the coupling partner.
References
-
Barder, T. E., et al. (2005). "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society. Link
- Context: Establishes SPhos/XPhos as the standard for ortho-substituted boronic acids.
-
Molander, G. A., & Ellis, N. (2002). "Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction." Accounts of Chemical Research. Link
- Context: Discusses stability issues of boronic acids and alternatives if protodeboron
-
Kinzel, T., et al. (2010). "A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids." Journal of the American Chemical Society. Link
- Context: Provides mechanistic insight into rapid coupling to outcompete protodeboron
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews. Link
- Context: Comprehensive review on the hydrolysis and stability of boronic acids, specifically ortho-substituted variants.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
